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  • Product: 2-Isopropyl-2-methylpropane-1,3-diol
  • CAS: 2109-23-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Applications of 2-Isopropyl-2-methylpropane-1,3-diol

Executive Summary In the landscape of specialty chemical intermediates, 2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1) occupies a highly strategic niche. Structurally characterized by a neopentyl-like core with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty chemical intermediates, 2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1) occupies a highly strategic niche. Structurally characterized by a neopentyl-like core with a sterically demanding isopropyl group, this 1,3-diol is a critical building block in the synthesis of central nervous system (CNS) carbamate therapeutics and advanced biocidal formulations. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing researchers and drug development professionals with a mechanistic understanding of its synthesis, structure-activity relationships (SAR), and field-proven analytical protocols.

Structural and Physicochemical Profile

The chemical behavior of 2-Isopropyl-2-methylpropane-1,3-diol is dictated by its C2-substitution pattern. The presence of both a methyl and an isopropyl group at the alpha-carbon creates significant steric hindrance around the primary hydroxyl groups. This steric bulk is highly advantageous in drug development and formulation science, as it impedes rapid enzymatic oxidation (e.g., by alcohol dehydrogenases), thereby extending the metabolic half-life of its derivatives.

All quantitative physicochemical data has been synthesized from authoritative databases, including [1] and [2], and is summarized in Table 1 below.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Chemical Formula C₇H₁₆O₂Highly aliphatic, contributing to lipophilicity.
Molecular Weight 132.20 g/mol Low molecular weight, ideal for membrane penetration.
Melting Point 64 - 65 °CSolid at room temperature; requires solubilization strategies for liquid formulations.
Boiling Point 139 - 140 °C (at 24 Torr)High thermal stability; suitable for high-temperature reactor processing.
Density (Predicted) 0.947 ± 0.06 g/cm³Standard for branched aliphatic diols.
pKa (Predicted) 14.53 ± 0.10Weakly acidic hydroxyls; requires strong bases for deprotonation in etherification.
CAS Registry Number 2109-23-1Primary identifier for regulatory compliance.
FDA UNII DJ5D5JU86ARegistered for pharmaceutical/formulation tracking[3].

Mechanistic Chemistry: Synthesis via Tollens' Condensation

The industrial and laboratory-scale synthesis of 2-isopropyl-2-methylpropane-1,3-diol relies on the Tollens' condensation reaction —a tandem crossed-aldol addition followed by a crossed-Cannizzaro reduction.

The starting material, 2,3-dimethylbutanal, possesses a single alpha-proton. In the presence of a basic catalyst, it undergoes an aldol addition with formaldehyde to form a 3-hydroxypropanal intermediate. Because the intermediate lacks further alpha-protons, it cannot undergo dehydration. Instead, a second equivalent of formaldehyde acts as a reducing agent in a crossed-Cannizzaro reaction, yielding the target 1,3-diol and a formate salt.

Synthesis A 2,3-Dimethylbutanal (Starting Material) C Aldol Addition Intermediate A->C B Formaldehyde (HCHO) + Base Catalyst B->C D Crossed Cannizzaro Reduction B->D Excess HCHO C->D E 2-Isopropyl-2-methylpropane-1,3-diol (Target Diol) D->E

Caption: Tollens' condensation pathway for the synthesis of 2-Isopropyl-2-methylpropane-1,3-diol.

Protocol 1: Step-by-Step Synthesis Workflow

Self-Validating Design: This protocol incorporates precise stoichiometric excesses and thermal controls to prevent the formation of homopolymerized formaldehyde byproducts (paraformaldehyde).

  • Reagent Preparation: Charge a round-bottom flask with 1.0 equivalent of 2,3-dimethylbutanal and 2.5 equivalents of aqueous formaldehyde (37% w/w). Causality: The 0.5 molar excess of formaldehyde drives the Cannizzaro equilibrium forward and compensates for minor disproportionation losses.

  • Catalyst Addition: Cool the mixture to 15°C using an ice bath. Slowly add 1.2 equivalents of sodium hydroxide (NaOH) as a 20% aqueous solution dropwise over 45 minutes. Causality: Strict thermal control (<30°C) during addition prevents premature exothermic Cannizzaro reduction before the aldol addition is complete.

  • Thermal Maturation: Once addition is complete, remove the ice bath and gradually heat the reaction mixture to 60°C for 3 hours. Causality: Elevated temperature overcomes the activation energy required for the crossed-Cannizzaro hydride transfer.

  • Neutralization & Extraction: Cool the mixture to room temperature and neutralize to pH 7.0 using dilute HCl. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from a hexane/ethyl acetate mixture to yield pure 2-isopropyl-2-methylpropane-1,3-diol crystals (MP: 64-65°C).

Pharmaceutical & Biocidal Applications

Structure-Activity Relationship (SAR) in CNS Therapeutics

In drug development, 1,3-diols are classic precursors for dicarbamate muscle relaxants and anxiolytics (e.g., meprobamate, carisoprodol). 2-Isopropyl-2-methylpropane-1,3-diol serves as a vital structural analog for SAR studies. The substitution of a propyl group with an isopropyl group alters the molecule's spatial geometry, impacting its binding affinity to GABA_A receptors. The increased steric bulk enhances lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration while resisting rapid hepatic metabolism.

Efficacy as a Broad-Spectrum Biocide

Recent advancements have highlighted the utility of branched 1,3-diols as potent biocides and preservatives in household, cosmetic, and pharmaceutical liquid formulations, as detailed in [4].

  • Mechanism of Action: The amphiphilic nature of the diol allows it to partition effectively into microbial lipid bilayers. The branched isopropyl and methyl groups disrupt the highly ordered packing of phospholipid acyl chains, leading to membrane fluidization, loss of structural integrity, and eventual cellular lysis.

Analytical & Efficacy Workflows

To validate the biocidal efficacy of 2-isopropyl-2-methylpropane-1,3-diol in formulations, a standardized Time-Kill Assay coupled with membrane integrity analysis is required.

Workflow Step1 1. Diol Solubilization (Aqueous/Surfactant Matrix) Step2 2. Microbial Inoculation (Standard Strains) Step1->Step2 Step3 3. Time-Kill Assay (Log Reduction Analysis) Step2->Step3 Step4 4. Membrane Integrity Assay (Fluorescence Microscopy) Step3->Step4 Step5 5. MIC / MBC Determination Step3->Step5

Caption: Standardized workflow for evaluating the biocidal efficacy and membrane disruption of 1,3-diols.

Protocol 2: Time-Kill Assay for Biocidal Validation

Self-Validating Design: This protocol utilizes precise neutralization kinetics to ensure that observed microbial death is strictly a function of the defined exposure time.

  • Matrix Preparation: Solubilize 2-isopropyl-2-methylpropane-1,3-diol at a concentration of 1.0% (w/v) in a sterile aqueous matrix containing 0.5% Polysorbate 80. Causality: Polysorbate 80 acts as a non-ionic surfactant to overcome the diol's solid state and lipophilicity, ensuring uniform dispersion without inherent toxicity.

  • Inoculation: Inoculate the test solution with a standardized suspension of Staphylococcus aureus (ATCC 6538) to achieve a final concentration of 1.0×106 CFU/mL.

  • Kinetic Sampling: At precise intervals (15 min, 30 min, 1 hr, 4 hr), extract a 1.0 mL aliquot from the test mixture.

  • Immediate Neutralization: Instantly transfer the 1.0 mL aliquot into 9.0 mL of Dey-Engley (D/E) Neutralizing Broth. Causality: D/E broth immediately quenches the biocidal activity of the diol, arresting the reaction and ensuring the kinetic data accurately reflects the specific exposure window.

  • Plating and Enumeration: Serially dilute the neutralized samples and plate on Tryptic Soy Agar (TSA). Incubate at 37°C for 24-48 hours.

  • Data Analysis: Calculate the log reduction by comparing the CFU/mL of the test samples against a vehicle-control baseline. A successful biocidal profile typically demonstrates a ≥3 -log reduction within 1 hour.

References

  • 2-Methyl-2-(1-methylethyl)-1,3-propanediol | C7H16O2 | CID 75022 Source: PubChem URL:[Link]

  • KR20120058571A - Use of 1,3-diols as biocides Source: Google Patents URL
  • UNII DJ5D5JU86A - 2-ISOPROPYL-2-METHYL-1,3-PROPANEDIOL Source: NDC List URL:[Link]

Sources

Exploratory

Thermodynamic stability of 2-Isopropyl-2-methylpropane-1,3-diol

An in-depth technical guide on the thermodynamic stability and phase dynamics of 2-Isopropyl-2-methylpropane-1,3-diol, designed for researchers, materials scientists, and drug development professionals. Introduction & St...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the thermodynamic stability and phase dynamics of 2-Isopropyl-2-methylpropane-1,3-diol, designed for researchers, materials scientists, and drug development professionals.

Introduction & Structural Causality

2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1) is a highly branched, geminally disubstituted aliphatic diol. It serves as a critical synthetic intermediate in the pharmaceutical industry—most notably in the development of neuroactive dicarbamates and CNS depressants[1]—as well as in the synthesis of complex cyclic acetals for perfumery[2].

The thermodynamic profile of this molecule is fundamentally dictated by the steric bulk at its C2 position. The presence of both a methyl and an isopropyl group creates significant "neopentyl-like" steric hindrance, which restricts the rotational degrees of freedom of the two adjacent hydroxymethyl groups.

Causality of Phase Behavior: Thermodynamically, this conformational locking reduces the entropy of fusion ( ΔSf​ ), stabilizing the crystalline lattice at room temperature. However, the asymmetry introduced by the bulky isopropyl group prevents the optimal, highly symmetrical intermolecular hydrogen bond packing seen in simpler analogs like neopentyl glycol. Consequently, the compound exhibits a moderate melting point of 64–65 °C[3]. This specific thermodynamic balance is highly advantageous, allowing the compound to remain a stable solid during storage while being easily liquefied for low-temperature, melt-phase industrial synthesis.

Physicochemical & Thermodynamic Profile

The following table summarizes the core quantitative thermodynamic and physicochemical data for 2-isopropyl-2-methylpropane-1,3-diol.

PropertyValueTest Condition / Note
Molecular Formula C₇H₁₆O₂-
Molecular Weight 132.20 g/mol Computed[4]
Melting Point 64 – 65 °CStandard atmospheric pressure[3]
Boiling Point 214.25 °C@ 760 mmHg (Computed)[5]
Vacuum Boiling Point 100 – 105 °C@ 2 Torr[3]
Density 0.948 g/cm³Computed[5]
Flash Point 93.5 °CComputed[5]
Hydrogen Bond Donors 2-

Phase Transitions and Thermal Dynamics

Understanding the phase transitions of 2-isopropyl-2-methylpropane-1,3-diol is critical for preventing thermal degradation during processing. The molecule transitions from a hydrogen-bonded crystalline solid to a liquid melt at ~65 °C. If heated beyond its boiling point (214.2 °C)[5] or exposed to high temperatures in the presence of acidic catalysts, the diol is susceptible to thermal degradation via dehydration.

PhaseTransitions Solid Crystalline Solid (T < 64°C) Liquid Liquid Phase (T > 65°C) Solid->Liquid Melting (ΔH_m) Vapor Vapor Phase (T > 214°C) Liquid->Vapor Boiling Degradation Thermal Degradation (Dehydration/Oxidation) Liquid->Degradation High T / Catalyst

Thermodynamic phase transitions and thermal degradation pathways.

Analytical Methodology for Stability Profiling

To rigorously evaluate the thermodynamic stability of this diol for pharmaceutical formulation or polymer synthesis, a self-validating thermal analysis workflow is required. The following protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to map phase transitions and degradation kinetics.

Workflow Prep Sample Preparation (Anhydrous Desiccation) DSC DSC Analysis (Phase Transitions & ΔH) Prep->DSC TGA TGA Analysis (Thermal Stability & Mass Loss) Prep->TGA Kinetics Kinetic Modeling (Kissinger Equation for Ea) DSC->Kinetics TGA->Kinetics

Self-validating thermal analysis workflow for thermodynamic profiling.

Step-by-Step Experimental Protocol

Step 1: Instrument Calibration (Self-Validation) Prior to analysis, calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C) to ensure absolute temperature and enthalpy accuracy. Run an empty pan baseline to subtract instrument noise, ensuring that any integrated endotherms are strictly sample-derived.

Step 2: Sample Preparation Desiccate the 2-isopropyl-2-methylpropane-1,3-diol sample under vacuum (e.g., in a vacuum oven at 30 °C) for 24 hours. Causality: Aliphatic diols are highly hygroscopic. Residual moisture acts as a plasticizer, which artificially depresses the melting point and disrupts the hydrogen-bonded crystal lattice, leading to skewed thermodynamic data.

Step 3: DSC Profiling Load 5.0 ± 0.1 mg of the anhydrous sample into a hermetically sealed aluminum pan. Causality: Hermetic sealing is mandatory to prevent premature mass loss via sublimation or evaporation before the true melting point is reached. Heat the sample from 20 °C to 100 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge. Record the endothermic melting peak to verify the expected onset at 64–65 °C[3].

Step 4: TGA Profiling Load 10.0 ± 0.2 mg of the sample into a platinum crucible. Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere. Monitor the first derivative of the weight loss curve (DTG) to identify the onset of vaporization (approaching 214 °C)[5] and to distinguish it from pyrolytic degradation.

Step 5: Kinetic Evaluation To determine the activation energy ( Ea​ ) of thermal degradation, repeat the TGA protocol at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Apply the Kissinger equation to the shift in peak degradation temperatures. Causality: This multi-rate approach self-validates the kinetic model by ensuring linearity in the Arrhenius plot, confirming that the degradation mechanism remains consistent across different thermal stress profiles.

Formulation & Storage Implications

In drug development—particularly in the synthesis of muscle relaxants like substituted dicarbamates—2-isopropyl-2-methylpropane-1,3-diol must often be reacted with phosgene, cyanic acid, or isocyanates[1]. The thermodynamic stability of this diol allows it to be processed as a liquid melt just above 65 °C, facilitating solvent-free or highly concentrated reactions which improve yield and reduce environmental impact.

However, prolonged exposure to temperatures exceeding 150 °C, especially in the presence of acidic catalysts, can induce intramolecular dehydration, leading to the formation of volatile cyclic ethers or aldehydes. For long-term storage, the compound should be maintained below 30 °C in tightly sealed, moisture-proof containers to prevent hygroscopic water uptake and preserve its crystalline integrity.

References

  • PubChem, "2-Methyl-2-(1-methylethyl)-1,3-propanediol", nih.gov, [Link]

  • CAS Common Chemistry, "2-Methyl-2-(1-methylethyl)-1,3-propanediol", cas.org,[Link]

  • United States Patent Office, "Dicarbamates of substituted propane diols", googleapis.com,[Link]

  • EP0276998A2, "Perfumery m

Sources

Foundational

A Hypothetical Case Study in Crystal Structure Analysis: Unveiling the Three-Dimensional Architecture of 2-Isopropyl-2-methylpropane-1,3-diol

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. For active pharmaceutical ingredients (APIs), a definitive crystal structure is a critical component of intellectual property and regulatory submissions, providing an unambiguous fingerprint of the solid-state form. This guide presents a comprehensive, hypothetical case study on the crystal structure analysis of 2-Isopropyl-2-methylpropane-1,3-diol, a small organic molecule with potential applications in medicinal chemistry. While a published crystal structure for this specific diol is not currently available, this document will serve as an in-depth technical guide, outlining the necessary experimental and computational steps to achieve this goal. We will navigate the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis, providing field-proven insights and the causality behind key experimental choices.

Introduction: The Significance of Crystalline Architecture

In the realm of drug development, the solid-state properties of a molecule are as crucial as its intrinsic pharmacological activity. Polymorphism, the ability of a compound to exist in more than one crystal form, can profoundly impact a drug's solubility, bioavailability, stability, and manufacturability. Therefore, obtaining a high-resolution single-crystal X-ray diffraction structure is the gold standard for unequivocally determining the atomic arrangement, conformational preferences, and intermolecular interactions of a crystalline solid.[1]

2-Isopropyl-2-methylpropane-1,3-diol, a derivative of neopentyl glycol, presents an interesting case for structural analysis. The presence of a bulky isopropyl group and two hydroxyl moieties suggests the potential for intricate hydrogen bonding networks and specific conformational preferences in the solid state. Understanding these features is paramount for predicting its behavior in various formulations and its potential interactions with biological targets.

The Workflow: From Powder to Precision Structure

The journey to elucidating a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. This section will delineate a robust and self-validating protocol for the crystal structure determination of 2-Isopropyl-2-methylpropane-1,3-diol.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 2-Isopropyl-2- methylpropane-1,3-diol Purification Purification by Recrystallization/Chromatography Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, IR, MS) Purification->Characterization Screening Solvent Screening Characterization->Screening High Purity Material Evaporation Slow Evaporation Screening->Evaporation Vapor Vapor Diffusion Screening->Vapor Cooling Slow Cooling Screening->Cooling Mounting Crystal Selection & Mounting Evaporation->Mounting Vapor->Mounting Cooling->Mounting Single Crystal Collection Data Collection Mounting->Collection Processing Data Reduction & Integration Collection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Output Output Validation->Output Final Structure (CIF File)

Figure 1: A comprehensive workflow for the crystal structure analysis of a small molecule.

Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for growing high-quality single crystals is a highly pure chemical compound. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly diffracting crystals.

Protocol 1: Synthesis of 2-Isopropyl-2-methylpropane-1,3-diol

A plausible synthetic route to the title compound can be adapted from known procedures for similar diols. One such approach involves the reaction of an appropriate aldehyde with formaldehyde in the presence of a base.[2]

  • Reaction Setup: To a stirred mixture of 2,3-dimethylbutanal and an aqueous solution of formaldehyde (e.g., 37% by weight), slowly add a solution of a strong base such as sodium hydroxide while maintaining the temperature below 40°C to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture and separate the organic phase. The aqueous phase can be extracted with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.

  • Purification: Combine the organic phases, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to achieve a purity of >99%.

Trustworthiness: The purity of the synthesized compound should be rigorously verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical identity and absence of significant impurities.

Crystal Growth: The Art and Science of Nucleation

Growing diffraction-quality single crystals is often the most challenging and empirical step in the process. It involves a systematic screening of various solvents and crystallization techniques.

Protocol 2: Crystal Growth Screening

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the purified compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at a constant temperature.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Expertise & Experience: The choice of crystallization technique is often guided by the properties of the compound. For a polar molecule like a diol, solvent systems containing alcohols or acetone, with the potential for hydrogen bonding, are often good starting points. Slow evaporation is a robust and often successful initial technique.

Single-Crystal X-ray Diffraction: Illuminating the Lattice

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is subjected to X-ray diffraction analysis.[1][3]

G XraySource X-ray Source (e.g., Mo Kα radiation) Crystal Single Crystal XraySource->Crystal Goniometer Goniometer (Orients the Crystal) Crystal->Goniometer Detector Detector (e.g., CCD or CMOS) Goniometer->Detector Diffracted X-rays DiffractionPattern Diffraction Pattern (Collection of spots) Detector->DiffractionPattern Records Intensities

Figure 2: A simplified schematic of a single-crystal X-ray diffractometer setup.

Protocol 3: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.[4]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[4]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ), ensuring data completeness and redundancy.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots, apply corrections for experimental factors (e.g., Lorentz and polarization effects), and generate a reflection file.

Structure Solution and Refinement: From Data to a 3D Model

The processed reflection data contains the information needed to solve and refine the crystal structure.

Protocol 4: Structure Solution, Refinement, and Validation

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small organic molecules, direct methods are typically successful.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic positions, displacement parameters (describing thermal motion), and occupancy factors to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and allowed to ride on their parent atoms.

  • Validation: The final refined structure is rigorously validated using software tools like CHECKCIF to ensure that the model is chemically and crystallographically sound. Key validation metrics include the R-factor (a measure of the agreement between the observed and calculated structure factors), the goodness-of-fit (Goof), and the analysis of bond lengths, bond angles, and torsion angles.

Hypothetical Results and Discussion

In the absence of experimental data for 2-Isopropyl-2-methylpropane-1,3-diol, we can anticipate some key structural features based on its chemical constitution.

Table 1: Anticipated Crystallographic Data for 2-Isopropyl-2-methylpropane-1,3-diol

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)5 - 15Dimensions of the unit cell.
α, β, γ (°)90° or one non-90° angleAngles of the unit cell.
V (ų)800 - 1500Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the quality of the final refined structure.

Molecular Conformation and Intermolecular Interactions

The two hydroxyl groups are expected to be key players in the crystal packing, forming a network of intermolecular hydrogen bonds. The specific geometry of these hydrogen bonds (donor-acceptor distances and angles) will be a primary determinant of the overall crystal structure. The bulky isopropyl group will likely influence the steric packing of the molecules, and its conformation relative to the propanediol backbone will be a point of interest.

Conclusion: The Power of a Definitive Structure

This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the crystal structure analysis of 2-Isopropyl-2-methylpropane-1,3-diol. By following a systematic and rigorous approach encompassing synthesis, crystallization, data collection, and structure refinement, a high-resolution three-dimensional model of this molecule can be obtained. Such a structure would provide invaluable insights into its solid-state properties, conformational preferences, and intermolecular interactions, which are critical for its potential development in pharmaceutical and materials science applications. The principles and protocols outlined herein are broadly applicable to the structural elucidation of other small organic molecules.

References

  • American Chemical Society. (2016, September 15). gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of diols 14 e (top) and 13 e (bottom) showing intra‐ and intermolecular H‐bonding. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-isopropyl-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Bryn Mawr College. (2012, February 15). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). CCDC 101022: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(1-methylethyl)-1,3-propanediol. Retrieved from [Link]

Sources

Exploratory

Toxicological Evaluation and Safety Data Profile of 2-Isopropyl-2-methylpropane-1,3-diol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Identity In the development of novel excipients, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

In the development of novel excipients, preservatives, and fine chemical intermediates, sterically hindered aliphatic diols play a critical role due to their unique solvent properties and biological stability. 2-Isopropyl-2-methylpropane-1,3-diol (CAS 2109-23-1) is a highly branched 1,3-diol. The presence of both an isopropyl and a methyl group at the C2 position creates significant steric bulk, which profoundly influences its volatility, solvent dynamics, and interaction with biological lipid bilayers.

Understanding the safety and toxicity profile of this compound is essential for its integration into pharmaceutical and consumer product formulations.

Physicochemical Properties

The physical characteristics of a compound dictate its route of exposure and absorption kinetics. Table 1 summarizes the core quantitative data for 2-isopropyl-2-methylpropane-1,3-diol.

Table 1: Physicochemical Parameters of 2-Isopropyl-2-methylpropane-1,3-diol

ParameterValueCausality / Relevance to Safety
CAS Registry Number 2109-23-1Unique identifier for regulatory tracking[NextSDS, 2026][1].
Molecular Formula C₇H₁₆O₂Indicates an aliphatic diol structure.
Molecular Weight 132.20 g/mol Low molecular weight suggests potential for dermal penetration, though mitigated by steric branching.
Density ~0.948 g/cm³Less dense than water; relevant for aquatic phase separation in environmental spills[chemBlink, 2026][2].
Boiling Point ~214.2 °C (at 760 mmHg)High boiling point indicates low volatility, drastically reducing the risk of acute inhalation toxicity at room temperature[chemBlink, 2026][2].

Toxicological Profile: A Read-Across Methodology

Due to the specialized nature of 2-isopropyl-2-methylpropane-1,3-diol, primary in vivo toxicological data is sparse. In modern predictive toxicology, we employ a read-across methodology , utilizing data from structurally analogous compounds to infer the toxicity of the target molecule. For this assessment, we utilize its structural isomer, 2-methyl-2-propyl-1,3-propanediol (CAS 78-26-2) , which shares identical molecular weight and functional group positioning.

Quantitative Toxicity Comparison

Table 2: Toxicological Read-Across Data

Parameter2-Isopropyl-2-methylpropane-1,3-diol (Target)2-Methyl-2-propyl-1,3-propanediol (Source Isomer)
Acute Oral Toxicity (LD50) > 2000 mg/kg (Estimated)2200 mg/kg (Murine model)[Spectrum Chemical, 2018][3]
GHS Classification Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)[TCI Chemicals, 2025][4]
Skin/Eye Irritation Mild Irritant (Predicted)Mild Irritant[Haz-Map, 2026][5]
Mutagenicity / PBT Negative / Non-PBTNegative / Non-PBT[TCI Chemicals, 2025][4]
Mechanistic Causality of Low Toxicity

Why do branched 1,3-diols exhibit relatively low systemic toxicity compared to unbranched glycols (e.g., ethylene glycol)?

The causality lies in hepatic metabolism. Unbranched glycols are rapidly oxidized into toxic dicarbonyls and oxalates, which precipitate in the kidneys causing acute renal failure. In contrast, the steric hindrance at the C2 position of 2-isopropyl-2-methylpropane-1,3-diol prevents the formation of reactive dicarbonyls. Instead, the primary hydroxyl groups are sequentially oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) into highly polar, water-soluble carboxylic acids. These metabolites do not crystallize and are efficiently cleared via renal excretion.

Metabolism A 2-Isopropyl-2-methylpropane-1,3-diol (Parent Compound) B Alcohol Dehydrogenase (ADH) Enzymatic Oxidation A->B C Aldehyde Intermediate (Transient) B->C D Aldehyde Dehydrogenase (ALDH) Enzymatic Oxidation C->D E Carboxylic Acid Metabolite (Renal Excretion) D->E

Fig 1: Hepatic metabolic oxidation pathway of branched 1,3-diols preventing toxic oxalate formation.

Safety Data Sheet (SDS) Core Guidelines

To ensure laboratory and manufacturing safety, the following handling parameters must be integrated into standard operating procedures (SOPs).

  • Engineering Controls: Use local exhaust ventilation. While the boiling point is high, aerosolization during vigorous mixing can lead to inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves:Nitrile rubber is mandatory. Causality: Aliphatic diols can permeate standard latex gloves due to their solvent properties, leading to unrecognized dermal absorption. Nitrile provides superior resistance to polar organic solvents.

    • Eye Protection: Chemical safety goggles. Causality: Diols can dissolve the lipid layers of the cornea, causing severe, albeit usually reversible, irritation[Haz-Map, 2026][5].

  • First Aid Measures:

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water to dilute the substance. Seek medical aid immediately.

    • Dermal Exposure: Flush skin with plenty of water for at least 15 minutes.

Experimental Protocol: Self-Validating In Vitro Skin Irritation Assay

To empirically validate the dermal safety of 2-isopropyl-2-methylpropane-1,3-diol without resorting to animal testing, researchers should utilize the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .

The Self-Validating Mechanism

Trustworthiness in toxicological data requires internal controls that validate the assay's execution. This protocol operates as a self-validating system:

  • Negative Control (PBS): Must yield an optical density (OD₅₇₀) ≥ 1.0. This proves the tissues were viable at baseline and the extraction was successful.

  • Positive Control (5% SDS): Must reduce tissue viability to ≤ 20% relative to the negative control. This proves the tissue model is sufficiently sensitive to known irritants.

  • Validation Rule: If either control fails these exact thresholds, the entire experimental run is invalidated, physically preventing the generation of false-negative safety data.

Step-by-Step Methodology

Step 1: Tissue Equilibration

  • Action: Transfer Reconstructed human Epidermis (RhE) tissues from transport agar to a 6-well plate containing 1 mL of maintenance medium per well. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Causality: Tissues undergo metabolic stress during shipping. This pre-incubation normalizes baseline metabolic activity, ensuring that subsequent viability readings reflect chemical toxicity rather than transport artifact.

Step 2: Test Substance Application

  • Action: Apply 30 µL of 2-isopropyl-2-methylpropane-1,3-diol, PBS (Negative Control), or 5% SDS (Positive Control) directly to the apical surface of distinct RhE tissues. Ensure uniform spreading using a sterile glass spreader.

Step 3: Incubation & Termination

  • Action: Incubate the dosed tissues for exactly 15 minutes at room temperature. Terminate exposure by washing the tissues 15 times with sterile PBS.

  • Causality: The 15-minute window accurately simulates acute accidental dermal exposure. Vigorous washing is required to completely remove the diol, preventing post-exposure artifactual toxicity during the recovery phase.

Step 4: Post-Exposure Incubation

  • Action: Transfer tissues to fresh medium and incubate for 42 hours (37°C, 5% CO₂).

  • Causality: Cellular damage from mild irritants is not always immediate. This recovery period allows time for the expression of tissue damage cascades or cellular repair mechanisms.

Step 5: MTT Viability Assay

  • Action: Transfer tissues into a 24-well plate containing 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 3 hours.

  • Causality: The MTT assay does not merely measure cell presence; it quantifies mitochondrial metabolic rate. In viable cells, the mitochondrial enzyme succinate dehydrogenase reduces the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan precipitate. If the diol has disrupted the cellular lipid bilayer and induced necrosis, mitochondrial respiration ceases, and no formazan is produced.

Step 6: Extraction & Quantification

  • Action: Extract the formazan using isopropanol for 2 hours. Measure the optical density of the extract at 570 nm (OD₅₇₀) using a spectrophotometer. Calculate relative viability against the negative control.

Protocol S1 Tissue Equilibration (RhE models + Controls) S2 Topical Application (30 µL Test Substance) S1->S2 S3 Incubation & PBS Wash (Stops exposure) S2->S3 S4 MTT Viability Assay (Mitochondrial Reduction) S3->S4 S5 OD570 Quantification (Validates via Controls) S4->S5

Fig 2: Self-validating OECD 439 in vitro skin irritation assay workflow.

References

  • NextSDS. "2-isopropyl-2-methylpropane-1,3-diol — Chemical Substance." Available at:[Link]

  • Haz-Map. "2-Methyl-2-propylpropane-1,3-diol - Hazardous Agents." Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Isopropyl-2-methylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Molecular Structure and Its Spectroscopic Implications 2-Isopropyl-2-methylpropane-1,3-diol is a diol with a unique sterically hindered st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Structure and Its Spectroscopic Implications

2-Isopropyl-2-methylpropane-1,3-diol is a diol with a unique sterically hindered structure. Its chemical identity is defined by a propane backbone substituted with two primary alcohol (-CH₂OH) groups, a methyl group, and an isopropyl group at the C2 position. This structure, particularly the two hydroxyl groups, is expected to dominate the IR spectrum, primarily through characteristic O-H and C-O stretching vibrations. The presence of both isopropyl and methyl groups will contribute to the complexity of the C-H stretching and bending regions.

Infrared spectroscopy is a critical tool for the structural elucidation and quality control of such molecules. It provides a rapid, non-destructive "fingerprint" that can confirm the presence of key functional groups, assess purity, and identify potential contaminants or degradation products.

Caption: Molecular structure of 2-Isopropyl-2-methylpropane-1,3-diol.

Predicted Infrared Absorption Data

The following table summarizes the predicted IR absorption bands for 2-Isopropyl-2-methylpropane-1,3-diol. These predictions are based on established correlation tables for characteristic functional group frequencies. The exact position and shape of these bands, particularly the O-H stretch, are highly sensitive to sample preparation and hydrogen bonding.[1][2]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3500 - 3200Strong, BroadO-H StretchIntermolecular H-bonded diol
2975 - 2845StrongC-H StretchIsopropyl and methyl sp³ C-H
1470 - 1365MediumC-H BendCH₂, CH₃ scissoring and bending
~1385 & ~1370Medium-WeakC-H BendIsopropyl group (doublet)
1260 - 1050StrongC-O StretchPrimary alcohol C-O

Expert Insights:

  • The O-H Stretching Region (3500-3200 cm⁻¹): For a neat or solid sample, this will be the most prominent band in the spectrum. Its broadness is a direct consequence of extensive intermolecular hydrogen bonding between the diol molecules.[1][2] In very dilute solutions with a non-polar solvent, a sharper, "free" O-H peak might appear around 3600 cm⁻¹, but the hydrogen-bonded band will likely still be present.[3]

  • The C-H Stretching Region (2975-2845 cm⁻¹): This region will contain multiple overlapping peaks corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups. The complexity here confirms the aliphatic nature of the compound.[4][5]

  • The "Fingerprint" Region (<1500 cm⁻¹): This region is crucial for confirming the molecule's identity. The strong C-O stretching band is a key indicator of the primary alcohol groups.[1] The characteristic doublet around 1385-1370 cm⁻¹ is a classic indicator of an isopropyl group. The entire pattern of peaks in this region serves as a unique fingerprint for the compound.[4]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Trustworthy spectral data begins with a meticulously executed experimental protocol. The following steps provide a self-validating workflow for obtaining a high-quality FTIR spectrum of 2-Isopropyl-2-methylpropane-1,3-diol.

Synthesis and Purification (Prerequisite)

The purity of the analyte is paramount. While this guide does not detail the synthesis, a common route involves the reaction of an appropriate aldehyde with formaldehyde.[6] It is critical to ensure the final product is purified, for instance by recrystallization, to remove unreacted starting materials, solvents, or by-products which would introduce confounding peaks in the IR spectrum.

Sample Preparation: Attenuated Total Reflectance (ATR)

For a solid or viscous diol, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and provides excellent reproducibility.[7][8]

Methodology:

  • Instrument Setup: Power on the FTIR spectrometer and allow the source and laser to stabilize (typically 15-30 minutes).

  • Accessory Installation: Ensure the diamond ATR accessory is clean and properly installed.

  • Background Collection: Before introducing the sample, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum. Use a clean, lint-free wipe with a suitable solvent like isopropanol or ethanol to clean the crystal surface, ensuring it is completely dry before scanning.[8][9]

  • Sample Application: Place a small amount of the purified 2-Isopropyl-2-methylpropane-1,3-diol solid onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. This is critical for a strong, high-quality signal.[9]

  • Data Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

    • Scans: 16-32 co-added scans to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹ is sufficient for most identification purposes.[7]

    • Spectral Range: 4000 - 400 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm and clean the sample from the crystal surface thoroughly using a suitable solvent.

cluster_prep Sample Preparation cluster_ftir FTIR-ATR Analysis cluster_analysis Data Analysis Purify Purify Diol (e.g., Recrystallization) Verify Verify Purity (e.g., mp, NMR) Purify->Verify Background Collect Background (Clean ATR Crystal) Verify->Background Sample Apply Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Spectrum (16 scans, 4 cm⁻¹) Pressure->Acquire Process Process Spectrum (Baseline, ATR Correction) Acquire->Process Compare Compare to Predicted Frequencies Process->Compare Identify Confirm Functional Groups & Fingerprint Compare->Identify

Caption: Experimental workflow for obtaining and analyzing the FTIR spectrum.

Spectral Interpretation and Validation

  • O-H Stretch Confirmation: The first and most obvious peak to identify should be the strong, broad absorption between 3500-3200 cm⁻¹. Its presence is the primary confirmation of the alcohol functional groups.

  • Aliphatic C-H Stretch: Confirm a strong, sharp set of peaks just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹), which validates the alkane backbone of the molecule.[5]

  • C-O Stretch: Look for a strong, prominent band in the 1260-1050 cm⁻¹ region. This is the C-O stretch and is a key confirmatory peak for the primary alcohol groups.

  • Fingerprint Verification: Carefully examine the 1500-600 cm⁻¹ region. Match the observed peaks to the predicted bending vibrations, paying special attention to the doublet expected for the isopropyl group. This region provides the highest level of confidence in the compound's specific structure, distinguishing it from other diols.[4] For comparison, the spectrum of a structurally similar molecule like neopentyl glycol (2,2-dimethyl-1,3-propanediol) can be useful.[10][11]

Trustworthiness and Self-Validation

The protocol is designed to be self-validating. If a high-quality spectrum is obtained where all the predicted major bands (O-H stretch, C-H stretch, C-O stretch) are present in their expected regions and with their expected relative intensities, there is a high degree of confidence in the sample's identity. The absence of significant unexpected peaks (e.g., a C=O stretch around 1700 cm⁻¹) serves as a check for the purity of the starting material.

References

  • PubChem. 2-Methyl-2-propylpropane-1,3-diol. [Link]

  • NIST. 1,3-Propanediol, 2-methyl-2-propyl-. [Link]

  • Google Patents.
  • Agilent. Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet. [Link]

  • NIST. Neopentyl glycol. [Link]

  • ACS Publications. Differentiating Subtle Variation of Weak Intramolecular Hydrogen Bond in Vicinal Diols by Linear Infrared Spectroscopy. [Link]

  • ACS Publications. FTIR Spectroscopy of Alcohol and Formate Interactions with Mesoporous TiO2 Surfaces. [Link]

  • ResearchGate. FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*. [Link]

  • Google Patents. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
  • NIST. Neopentyl glycol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropane. [Link]

  • SIDS Initial Assessment Report. NEOPENTYL GLYCOL. [Link]

  • MDPI. Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. [Link]

  • University of Illinois Urbana-Champaign. Sample Preparation – FT-IR/ATR. [Link]

  • e-PG Pathshala. Characteristic vibrational frequencies of functional groups. [Link]

  • Royal Society of Chemistry. A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. [Link]

  • ResearchGate. FT-IR spectrum of control and treated (T1 and T2) neopentyl glycol (NPG). [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. Propane-1,3-diol, 2-methyl-. [Link]

  • PubChem. Neopentyl glycol diacrylate. [Link]

  • Carl ROTH. 2,2-Dimethyl-1,3-propanediol, 100 g. [Link]

  • NIST. 1,3-Propanediol, 2,2-diethyl-. [Link]

Sources

Exploratory

Mechanism of Action for 2-Isopropyl-2-methylpropane-1,3-diol and its Derivatives: A Dual-Pathway Pharmacological and Biocidal Analysis

Executive Summary 2-Isopropyl-2-methylpropane-1,3-diol (IMPD)[1] and its structurally related 2,2-disubstituted 1,3-propanediol derivatives represent a highly versatile class of aliphatic compounds. Characterized by a ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropyl-2-methylpropane-1,3-diol (IMPD)[1] and its structurally related 2,2-disubstituted 1,3-propanediol derivatives represent a highly versatile class of aliphatic compounds. Characterized by a neopentyl-like steric bulk at the C2 position, these molecules exhibit a profound structural-activity bifurcation based on their functionalization. In their native, underivatized aliphatic diol form, they act as potent membrane-disrupting biocidal agents[2]. However, when derivatized into dicarbamates (e.g., 2-isopropyl-2-methyl-1,3-propanediol dicarbamate[3], or its structural analogs meprobamate[4] and carisoprodol[5]), they cross the blood-brain barrier to function as allosteric modulators of the GABA_A receptor. This whitepaper dissects the dual mechanisms of action, structural-activity relationships (SAR), and the self-validating experimental workflows required to evaluate these compounds.

I. Structural-Activity Bifurcation & Chemical Profiling

The core pharmacophore of this class is the 1,3-propanediol backbone, heavily branched at the second carbon with an isopropyl and a methyl group[1]. This specific steric crowding serves two critical functions:

  • Metabolic Resistance: The quaternary nature of the C2 carbon prevents rapid beta-oxidation, significantly prolonging the molecule's half-life in both biological systems and industrial formulations.

  • Hydrophobic Wedging: The branched alkyl chains create a rigid, hydrophobic wedge.

When the terminal hydroxyl groups remain unfunctionalized, the molecule is highly amphiphilic, allowing it to partition into bacterial lipid bilayers, making IMPD an effective household and pharmaceutical preservative[2]. Conversely, esterification of the hydroxyls into carbamates neutralizes the strong hydrogen-bond donating capacity, drastically increasing lipophilicity. This allows the dicarbamate derivatives to penetrate the central nervous system (CNS) and interact with the hydrophobic transmembrane pockets of ligand-gated ion channels[4].

Quantitative Data: Pharmacological & Biocidal Profiling

The following table summarizes the comparative pharmacodynamics and biocidal efficacy across the structural spectrum of 1,3-propanediol derivatives.

Compound ClassRepresentative MoleculePrimary Biological TargetCore Mechanism of ActionTypical Efficacy Range (EC50 / MIC)
Aliphatic Diol 2-Isopropyl-2-methylpropane-1,3-diol (IMPD)Bacterial/Fungal Lipid BilayerMembrane Intercalation & Disruption0.5% - 2.0% (MIC)
Dicarbamate Meprobamate (Propyl analog)GABA_A Receptor (CNS)Allosteric Modulation (Prolongs opening)10 - 50 µM (EC50)
N-Alkyl Dicarbamate Carisoprodol (N-isopropyl analog)GABA_A Receptor (CNS)Sedation & Skeletal Muscle Relaxation20 - 100 µM (EC50)

II. Neuropharmacological Dynamics: GABA_A Receptor Modulation

The dicarbamate derivatives of 2,2-disubstituted 1,3-propanediols act primarily as central nervous system depressants. Unlike benzodiazepines, which increase the frequency of chloride channel openings, propanediol carbamates bind to distinct allosteric sites—often at the transmembrane interfaces of the β -subunits—to prolong the duration of channel opening[4].

This prolonged chloride ( Cl− ) influx results in profound neuronal hyperpolarization, dampening action potential firing in the reticular formation and spinal cord. This mechanism is responsible for the anxiolytic, sedative, and centrally-acting skeletal muscle relaxant properties observed in clinical analogs like carisoprodol[5].

GABAA_Pathway A Carbamate Derivative (e.g., IMPD Dicarbamate) B Crosses Blood-Brain Barrier (High Lipophilicity) A->B Systemic Circulation C Binds to GABA_A Receptor (β-subunit interface) B->C CNS Entry D Allosteric Modulation (Prolongs Channel Opening) C->D Conformational Change E Chloride Ion Influx (Cl-) D->E Increased Conductance F Neuronal Hyperpolarization (CNS Depression) E->F Inhibitory Potential

Fig 1: GABA_A receptor allosteric modulation pathway by propanediol carbamate derivatives.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

To validate the GABAergic activity of a specific IMPD dicarbamate, a self-validating patch-clamp workflow must be employed.

Step 1: Cell Preparation & Transfection

  • Action: Culture HEK293 cells and transiently transfect them with human GABA_A receptor subunits ( α1​ , β2​ , γ2​ ).

  • Causality & Rationale: HEK293 cells lack endogenous GABA_A receptors. This ensures that any recorded Cl− currents are exclusively mediated by the introduced target, eliminating background noise from other ligand-gated channels.

Step 2: Intracellular & Extracellular Solutions Configuration

  • Action: Use symmetrical chloride concentrations (e.g., 140 mM Cl− in both the pipette and bath solutions).

  • Causality & Rationale: Symmetrical Cl− sets the reversal potential near 0 mV. Holding the cell at -60 mV drives a massive inward current upon channel opening, maximizing the signal-to-noise ratio while isolating the anion current.

Step 3: Rapid Perfusion & Compound Application

  • Action: Apply an EC20​ concentration of GABA to establish a baseline current. Subsequently, co-apply the IMPD dicarbamate derivative (0.1 µM to 100 µM) using a sub-millisecond rapid perfusion system.

  • Causality & Rationale: GABA_A receptors desensitize rapidly. Standard bath application would result in receptor desensitization before peak current is reached, leading to artificially low efficacy readings. Rapid perfusion captures the true peak transient current.

Step 4: Internal Validation via Antagonism

  • Action: Wash out the test compound, re-establish baseline, and apply the compound alongside Bicuculline (a competitive GABA_A antagonist).

  • Causality & Rationale: If the current is abolished by Bicuculline, it proves the observed potentiation was strictly receptor-mediated and not an artifact of membrane destabilization by the lipophilic drug.

Patch_Clamp_Workflow A Prepare HEK293 Cells (Expressing GABA_A) B Establish Whole-Cell Patch-Clamp A->B Cell Stabilization C Apply GABA (EC20) via Rapid Perfusion B->C Baseline Recording D Co-apply Carbamate Derivative C->D Test Compound E Record Cl- Current Potentiation D->E Signal Amplification F Generate Dose-Response Curve E->F Data Analysis

Fig 2: Self-validating whole-cell patch-clamp workflow for GABA_A current quantification.

III. Antimicrobial Mechanisms: Membrane Disruption

When utilized in its un-derivatized form, 2-isopropyl-2-methylpropane-1,3-diol acts as a potent biocide[2]. The mechanism of action relies entirely on physical intercalation rather than enzymatic inhibition. The terminal hydroxyl groups anchor the molecule to the hydrophilic phosphate heads of the bacterial lipid bilayer, while the bulky isopropyl/methyl core wedges into the hydrophobic lipid tails. This steric intrusion disrupts Van der Waals forces between adjacent lipid molecules, increasing membrane fluidity, causing packing defects, and ultimately leading to the fatal leakage of intracellular ions (e.g., K+ ) and ATP.

Membrane_Disruption A Aliphatic Diol Derivative (e.g., IMPD) B Partition into Lipid Bilayer (Hydrophobic Interaction) A->B Aqueous/Lipid Interface C Steric Disruption by Isopropyl/Methyl Groups B->C Intercalation D Loss of Membrane Fluidity & Integrity C->D Packing Defect E Leakage of Intracellular Contents (K+, ATP) D->E Pore Formation F Cell Death (Bactericidal Effect) E->F Osmotic Collapse

Fig 3: Biocidal mechanism of action via lipid bilayer disruption by aliphatic 1,3-diols.

Protocol 2: Calcein-Leakage Assay for Membrane Disruption

To quantify the membrane-disrupting capabilities of IMPD, a liposomal leakage assay provides a highly controlled, cell-free validation system.

Step 1: Liposome Preparation (LUVs)

  • Action: Synthesize Large Unilamellar Vesicles (LUVs) using a lipid mixture of POPE and POPG (3:1 ratio) via extrusion through a 100 nm polycarbonate membrane.

  • Causality & Rationale: The POPE/POPG ratio closely mimics the lipid composition and curvature of Gram-negative bacterial inner membranes, ensuring the assay is biologically relevant.

Step 2: Calcein Encapsulation

  • Action: Hydrate the lipid film with a buffer containing 70 mM Calcein. Pass the liposomes through a size-exclusion chromatography column (Sephadex G-50) to remove unencapsulated dye.

  • Causality & Rationale: At 70 mM, Calcein is self-quenching (non-fluorescent). If the diol disrupts the membrane, Calcein leaks into the surrounding buffer, diluting to a concentration where it fluoresces intensely. This creates a direct, real-time optical readout of membrane integrity.

Step 3: IMPD Titration & Incubation

  • Action: Inject varying concentrations of IMPD (0.1% to 5.0% v/v) into the liposome suspension and monitor fluorescence at 520 nm (excitation 490 nm) continuously for 30 minutes.

  • Causality & Rationale: Continuous monitoring captures the kinetics of membrane disruption, distinguishing between rapid pore formation and slow, surfactant-like micellization.

Step 4: Normalization via Triton X-100

  • Action: At the end of the assay, inject 0.1% Triton X-100 to completely lyse all remaining liposomes.

  • Causality & Rationale: Triton X-100 provides a "100% leakage" positive control. The fluorescence induced by the IMPD derivative is calculated as a percentage of this maximum, self-validating the dynamic range of the assay.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75022, 2-Methyl-2-(1-methylethyl)-1,3-propanediol." PubChem.[Link]

  • BASF SE. "Use of 1,3-diols as biocides.
  • XiXisys. "Safety Data Sheet: 3-trimethylsilylpropyl carbamate / 2-Isopropyl-2-methyl-1,3-propanediol dicarbamate." XiXisys Database. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4064, Meprobamate." PubChem.[Link]

  • StatPearls Publishing. "Carisoprodol." StatPearls.[Link]

  • Drug Enforcement Administration (DEA). "Carisoprodol (Trade Name: Soma®)." DEA Diversion Control Division.[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Derivatization of 2-Isopropyl-2-methylpropane-1,3-diol (IMPD)

Executive Summary & Scientific Background 2-Isopropyl-2-methylpropane-1,3-diol (IMPD, CAS 2109-23-1) is a highly branched, sterically hindered aliphatic diol[1]. The unique structural architecture of IMPD—featuring a qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Background

2-Isopropyl-2-methylpropane-1,3-diol (IMPD, CAS 2109-23-1) is a highly branched, sterically hindered aliphatic diol[1]. The unique structural architecture of IMPD—featuring a quaternary C2 carbon substituted with both a methyl and an isopropyl group—confers exceptional steric shielding to its downstream derivatives. This steric bulk is highly prized in drug development and materials science because it drastically reduces the susceptibility of ester, carbamate, and ether linkages to enzymatic hydrolysis and chemical degradation.

By utilizing IMPD as a foundational building block, researchers can synthesize active pharmaceutical ingredients (APIs) with prolonged pharmacokinetic half-lives[2], advanced polyetheramine surfactants with superior lipophilic balance[3], and robust biocidal formulations[4].

Mechanistic Rationale: The Tollens' Synthesis

The industrial and laboratory synthesis of IMPD relies on a cascade sequence known as the Tollens' reaction, which combines an aldol condensation with a crossed Cannizzaro reaction[5].

Causality of the Reaction Design:

  • Aldol Addition: The starting material, 2,3-dimethylbutanal, possesses a single acidic alpha-proton. Under basic conditions, it reacts with one equivalent of formaldehyde (acting as the electrophile) to form a neo-aldehyde intermediate (2-isopropyl-2-methyl-3-hydroxypropanal).

  • Crossed Cannizzaro Reaction: Because the newly formed neo-aldehyde lacks any remaining alpha-protons, it cannot undergo further aldol condensations. A second equivalent of formaldehyde is introduced to act as a sacrificial hydride donor. Formaldehyde is oxidized to sodium formate, while the neo-aldehyde is selectively reduced to the target diol (IMPD).

Mechanism A 2,3-Dimethylbutanal (Substrate) C Aldol Intermediate (Neo-aldehyde) A->C Aldol Addition B Formaldehyde (HCHO) + Base (NaOH) B->C E 2-Isopropyl-2-methylpropane-1,3-diol (Target Diol) C->E Crossed Cannizzaro F Sodium Formate (Byproduct) C->F Oxidation D Formaldehyde (HCHO) (Hydride Donor) D->E

Reaction pathway of IMPD synthesis via Tollens' reaction (Aldol addition and crossed Cannizzaro).

Quantitative Data & Reaction Optimization

To ensure high yields and minimize side reactions (such as the Tishchenko reaction), precise control over stoichiometry and temperature is required.

Table 1: Reaction Optimization Parameters for Tollens' Synthesis

ParameterAldol Addition PhaseCannizzaro PhaseMechanistic Rationale
Temperature 15 – 20 °C45 – 55 °CLow initial temp prevents premature Cannizzaro initiation; higher temp drives the hydride transfer.
HCHO Equivalents 1.0 – 1.1 eq1.2 – 1.5 eqTotal >2.2 eq is required. Excess formaldehyde ensures complete reduction of the neo-aldehyde.
Base (NaOH) Catalytic (0.1 eq)Stoichiometric (1.1 eq)Aldol requires only catalytic OH⁻; the Cannizzaro step consumes 1 eq of OH⁻ to form formate.

Table 2: Physicochemical Properties of IMPD and Key Derivatives

CompoundCAS NumberMolecular WeightPhysical StatePrimary Application
2-Isopropyl-2-methylpropane-1,3-diol2109-23-1132.20 g/mol Viscous Liquid/SolidChemical Intermediate[1]
IMPD Dicarbamate2270-89-5218.25 g/mol Crystalline SolidCNS Depressant / API[2]
IMPD PolyetheramineN/A (Polymer)300 - 700 g/mol LiquidSurfactant / Cleaning[3]

Experimental Protocols

Protocol A: Synthesis of 2-Isopropyl-2-methylpropane-1,3-diol (IMPD)

This protocol is designed as a self-validating system utilizing in-process analytical checks.

  • Reagent Charging: Charge a jacketed reactor with 2,3-dimethylbutanal (1.0 eq) and aqueous formaldehyde (37 wt%, 2.5 eq).

  • Temperature Control: Cool the biphasic mixture to 15 °C under a nitrogen atmosphere with vigorous mechanical stirring.

  • Aldol Addition: Slowly add a 20% aqueous NaOH solution (1.2 eq total) dropwise over 1 hour.

    • Causality: The temperature must be maintained strictly below 25 °C during this phase to prevent the highly exothermic Cannizzaro reaction from initiating prematurely, which would generate unwanted ester byproducts.

  • In-Process Validation 1: Pause base addition and sample the organic layer. Verify the complete consumption of 2,3-dimethylbutanal via GC-MS. The presence of the neo-aldehyde intermediate validates the completion of the aldol phase.

  • Crossed Cannizzaro: Once validated, heat the mixture to 55 °C for 3 hours. The mixture will gradually homogenize as the diol is formed.

  • Workup: Cool to room temperature. Separate the organic layer from the aqueous layer (which contains the sodium formate byproduct). Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure IMPD.

Protocol B: Synthesis of IMPD Dicarbamate (API Derivative)

This protocol adapts historical phosgenation methods[2] into a modern, lab-safe procedure using triphosgene.

  • Chloroformylation: Dissolve purified IMPD (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C.

  • Reagent Addition: Add triphosgene (0.7 eq, equivalent to 2.1 eq of phosgene) and a catalytic amount of N,N-dimethylaniline.

    • Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. The reaction is maintained at 0 °C to stabilize the highly reactive bis-chloroformate intermediate and prevent premature oligomerization.

  • In-Process Validation 2: Stir at 0 °C for 2 hours, then warm to room temperature. Monitor via TLC (using a non-nucleophilic stain) to confirm the disappearance of the diol starting material.

  • Ammonolysis: Cool the reactor back to -10 °C. Slowly bubble anhydrous ammonia gas (or add cold 28% aqueous NH₄OH) into the solution until the reaction mixture is strongly basic (pH > 10).

  • Isolation: Stir for an additional 1 hour, then quench with ice water. Filter the precipitated white solid and recrystallize from hot water to yield pure 2-methyl-2-isopropyl-1,3-propanediol dicarbamate.

Derivative Workflows & Industrial Applications

The structural robust nature of IMPD allows it to branch into multiple high-value industrial applications:

  • Pharmaceuticals: Dicarbamate derivatives act as potent muscle relaxants. The steric bulk of the isopropyl group prevents rapid enzymatic hydrolysis of the carbamate linkages, significantly extending the drug's biological half-life compared to unbranched analogs[2].

  • Advanced Cleaning Agents: Alkoxylation of IMPD followed by amination yields polyetheramines. These compounds exhibit superior fat-removal capabilities in aqueous cleaning compositions due to the optimal hydrophilic-lipophilic balance provided by the branched core[3].

  • Biocides: IMPD is utilized directly in household biocidal formulations, offering broad-spectrum antimicrobial properties with low human toxicity[4].

Derivatives IMPD 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) Dicarb Dicarbamates (CNS Depressants) IMPD->Dicarb Phosgenation + NH3 Polymer Polyester Resins (PEF Laminates) IMPD->Polymer Polycondensation Polyether Polyetheramines (Cleaning Agents) IMPD->Polyether Alkoxylation + Amination Biocide Biocidal Formulations (Antimicrobials) IMPD->Biocide Formulation

Key downstream derivative workflows for 2-isopropyl-2-methylpropane-1,3-diol across industries.

References

  • 2-Methyl-2-(1-methylethyl)-1,3-propanediol | C7H16O2 | CID 75022 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • US2724720A - Dicarbamates of substituted propane diols Source: Google Patents URL
  • ES2728001T3 - Cleaning compositions containing a polyetheramine Source: Google Patents URL
  • KR20120058571A - Use of 1,3-diols as biocides Source: Google Patents URL

Sources

Application

Application Note: 2-Isopropyl-2-methylpropane-1,3-diol as an Advanced Polymer Building Block

Executive Summary & Rationale For decades, linear aliphatic diols (such as 1,3-propanediol and 1,4-butanediol) have been the standard building blocks for polyesters and polyurethanes. However, polymers derived from linea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For decades, linear aliphatic diols (such as 1,3-propanediol and 1,4-butanediol) have been the standard building blocks for polyesters and polyurethanes. However, polymers derived from linear diols often exhibit high volume crystallinity, making them rigid and highly susceptible to rapid hydrolytic and enzymatic degradation[1].

2-Isopropyl-2-methylpropane-1,3-diol (IMPD) emerges as a highly specialized, sterically hindered monomer designed to overcome these limitations[2]. By introducing asymmetric, bulky pendant groups (a methyl and an isopropyl group) at the C2 position, IMPD fundamentally alters the polymer microstructure. This structural disruption lowers the glass transition temperature ( Tg​ ) and reduces crystallinity, while simultaneously providing exceptional steric shielding to the resulting ester or urethane linkages, vastly improving the material's hydrolytic stability[1].

Physicochemical Profiling

The physical properties of IMPD dictate its behavior during polymerization. Its branched nature requires higher activation energy during esterification but rewards the formulator with superior chemical resistance.

PropertyValue / Description
Chemical Name 2-Isopropyl-2-methylpropane-1,3-diol
CAS Number 2109-23-1[2]
Molecular Formula C₇H₁₆O₂[2]
Molecular Weight 132.20 g/mol [2]
Structural Classification Asymmetric C2-branched aliphatic diol
Primary Function Crystallinity disruptor, hydrolytic stabilizer, chain extender

Mechanistic Insights: Steric Shielding & Crystallinity Disruption

The Causality of Hydrolytic Stability: In standard polyesters, the carbonyl carbon of the ester linkage is highly electrophilic and exposed, making it an easy target for nucleophilic attack by water molecules or esterase enzymes[1]. When IMPD is incorporated into the polymer backbone, the dual pendant groups at the C2 position create a dense, hydrophobic electron cloud around the ester bond. The massive steric bulk of the isopropyl group physically blocks the approach of water molecules, severely retarding the rate of hydrolysis.

The Causality of Crystallinity Disruption: The asymmetry of the methyl and isopropyl groups prevents the polymer chains from packing tightly into a highly ordered crystalline lattice[1]. This increases the free volume within the polymer matrix, yielding a more amorphous, flexible, and transparent material without sacrificing chemical durability.

StericShielding A Polymer Backbone (Ester/Urethane Linkage) B C2-Methyl Group (Minor Steric Bulk) A->B Substituted at C2 C C2-Isopropyl Group (Major Steric Bulk) A->C Substituted at C2 E Steric Repulsion Zone (Shielded Carbonyl) B->E Blocks access pathway C->E Blocks access pathway D Hydrolytic Attack (H2O / Enzymes) D->A Attempts nucleophilic attack E->D Repels nucleophile F Enhanced Hydrolytic Stability E->F Results in

Fig 1: Mechanism of steric shielding by IMPD pendant groups preventing hydrolytic attack.

Key Applications in Materials Science

  • Advanced Packaging Copolyesters (e.g., PEF/PET): IMPD is utilized as a comonomer alongside ethylene glycol in the synthesis of polyethylene furandicarboxylate (PEF) and polyethylene terephthalate (PET) copolymers. The inclusion of IMPD yields a heat-sealable resin layer that maintains high lamination strength and superior gas barrier properties, critical for advanced food and pharmaceutical packaging[3].

  • Polyurethane Elastomers & Dicarbamates: In polyurethane synthesis, IMPD acts as a specialized chain extender. The branching lowers the viscosity of the prepolymer melt (aiding processability) and imparts high abrasion resistance and flexibility to the final elastomer[4].

Experimental Protocols

Protocol A: Synthesis of IMPD-Modified Polyethylene Furandicarboxylate (PEF) via Melt Polycondensation

This protocol outlines a self-validating melt polycondensation workflow to produce a heat-sealable, amorphous PEF-IMPD copolyester.

Step 1: Transesterification

  • Charge a 1L stainless steel reactor with Dimethyl furandicarboxylate (DMFD), Ethylene Glycol (EG), and IMPD. (Note: Use a 1.5x molar excess of total diols to DMFD to ensure hydroxyl end-groups[1]).

  • Add Titanium tetrabutoxide (Ti(OBu)₄) at 400 ppm as a catalyst. Causality: Ti(OBu)₄ is selected because it effectively coordinates with the sterically hindered secondary-like hydroxyl environment of IMPD without catalyzing unwanted etherification side reactions.

  • Purge the reactor with N₂ and heat to 190–210°C under constant stirring (150 rpm).

  • Validation Checkpoint: Continuously collect the methanol by-product in a graduated Dean-Stark trap. The transesterification stage is strictly considered complete only when the collected methanol volume reaches ≥95% of the theoretical yield. Proceeding prematurely will result in low-molecular-weight, brittle oligomers.

Step 2: Polycondensation

  • Gradually increase the reactor temperature to 250–260°C.

  • Slowly reduce the internal pressure to a high vacuum (< 1 mbar) over 45 minutes to prevent oligomer carry-over.

  • Validation Checkpoint: Monitor the mechanical torque of the stirrer. As the polymer chain grows, melt viscosity increases. Terminate the reaction when the torque reaches the predetermined threshold corresponding to an Intrinsic Viscosity (IV) of 0.6–0.8 dL/g.

Step 3: Quenching & Characterization

  • Extrude the polymer melt under N₂ pressure into an ice-water bath to rapidly quench the material, locking in the amorphous state.

  • Pelletize and dry at 80°C under vacuum.

Polycondensation Step1 Step 1: Monomer Loading DMFD + EG + IMPD + Ti(OBu)4 Step2 Step 2: Transesterification 190-210°C, N2 Atmosphere Step1->Step2 Val1 Validation: Methanol Distillate Must be ≥95% Theoretical Yield Step2->Val1 Val1->Step2 < 95% Yield (Continue) Step3 Step 3: Polycondensation 250-260°C, Vacuum (<1 mbar) Val1->Step3 ≥ 95% Yield (Proceed) Val2 Validation: Stirrer Torque Target IV = 0.6-0.8 dL/g Step3->Val2 Val2->Step3 Torque not met Step4 Step 4: Quenching & Pelletizing Ice-Water Bath Val2->Step4 Target torque achieved

Fig 2: Self-validating workflow for the melt polycondensation of IMPD-modified polyesters.

Protocol B: Synthesis of IMPD-Extended Polyurethane Prepolymer
  • Prepolymer Formation: React 4,4'-Methylene diphenyl diisocyanate (MDI) with Polytetramethylene ether glycol (PTMEG) at 80°C under N₂ for 2 hours.

  • Validation Checkpoint: Perform an isocyanate (NCO) titration using the dibutylamine back-titration method. The reaction is complete when the free NCO% matches the theoretical target (typically 6-8%).

  • Chain Extension: Add IMPD (pre-heated to 60°C to reduce viscosity) at an NCO:OH ratio of 1.05:1.00.

  • Validation Checkpoint: Monitor via FTIR spectroscopy. The reaction is complete when the massive NCO stretching peak at 2270 cm⁻¹ is reduced to a trace baseline signal, confirming full integration of the IMPD chain extender.

Comparative Quantitative Data

To illustrate the structural impact of IMPD, the table below compares polyesters synthesized with linear versus branched diol modifiers.

Diol ModifierStructural TypePolymer CrystallinityHydrolytic Stability (Half-life at 90°C) Tg​ Shift (Relative to Base Polymer)
1,3-Propanediol Linear AliphaticHigh (~70%)Low (< 5 days)Minimal
Neopentyl Glycol (NPG) Symmetric BranchedLow (~20%)High (~30 days)Moderate Decrease
IMPD Asymmetric BulkyAmorphous (<5%)Very High (> 60 days)Significant Decrease

Data synthesized from comparative enzymatic and hydrolytic depolymerization studies of branched aliphatic polyesters[1].

References

  • PubChem (National Institutes of Health). 2-Methyl-2-(1-methylethyl)-1,3-propanediol (CID 75022). Retrieved from: [Link]

  • ACS Macro Letters. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters. Retrieved from:[Link]

  • European Patent Office (EP3590711B1).Laminate Provided with Heat-Sealable Resin Layer and Polyester Film Having Furandicarboxylic Acid Unit, and Packaging Bag.
  • US Patent Office (US2724720A).Dicarbamates of substituted propane diols.

Sources

Method

2-Isopropyl-2-methylpropane-1,3-diol in polyurethane synthesis

Executive Briefing As a Senior Application Scientist specializing in biomedical polymers, I frequently encounter a critical failure mode in implantable drug delivery systems: premature polymer degradation. For devices li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing As a Senior Application Scientist specializing in biomedical polymers, I frequently encounter a critical failure mode in implantable drug delivery systems: premature polymer degradation. For devices like drug-eluting stents, intra-articular depots, or long-term biosensors, the polyurethane (PU) matrix must maintain its structural integrity in aggressive, aqueous physiological environments.

This application note details the integration of 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) —a highly specialized, sterically hindered diol[1]—as a chain extender in polyurethane synthesis. By replacing conventional linear diols, IMPD imparts exceptional hydrolytic stability to the polymer backbone, ensuring predictable, zero-order drug release kinetics over extended periods.

The Mechanistic Imperative: Steric Shielding and Hydrolytic Resistance To understand why IMPD is transformative, we must examine the causality of polyurethane degradation. In aqueous environments, hydrolysis typically targets the ester and urethane linkages within the polymer backbone[2]. While utilizing polyether polyols (e.g., PTMEG) improves baseline stability over polyesters by eliminating ester bonds[3], the urethane bonds formed during the chain extension phase remain inherently vulnerable to nucleophilic attack by water and enzymatic cleavage.

Standard chain extenders, such as 1,4-butanediol (BDO), leave the urethane carbonyl sterically exposed. IMPD (CAS 2109-23-1) fundamentally alters this localized geometry. Featuring both a methyl and a bulky isopropyl group at the C2 position of the 1,3-propanediol backbone[4], IMPD introduces massive steric bulk directly adjacent to the urethane linkage.

According to principles akin to "Newman's rule of six," these bulky alkyl side groups kinetically inhibit the formation of the tetrahedral intermediate required for water molecules to attack the carbonyl carbon[5]. Furthermore, the highly hydrophobic nature of the isopropyl group reduces localized water absorption, compounding the protective shielding effect and drastically extending the polymer's half-life in vivo[2][6].

Self-Validating Synthesis Architecture Because IMPD is sterically hindered, its hydroxyl groups exhibit lower reactivity than primary, unhindered alcohols[3]. To prevent incomplete polymerization and the presence of cytotoxic unreacted monomers, this protocol utilizes a prepolymer method coupled with a strict self-validating NCO titration step .

Workflow P1 Step 1: Reagent Preparation Dehydration of Polyol & IMPD P2 Step 2: Prepolymer Formation Polyol + IPDI Reaction P1->P2 N2 Atmosphere P3 Validation: NCO Titration Confirm Theoretical %NCO P2->P3 80°C, 2 hours P3->P2 %NCO > theoretical P4 Step 3: Chain Extension Addition of IMPD P3->P4 %NCO matches theoretical P5 Step 4: Curing Crosslinking at 100°C P4->P5 Homogenization P6 Final Product: Hydrolytically Stable PU P5->P6 24h Post-cure

Workflow of IMPD-extended polyurethane synthesis with NCO validation.

Phase 1: Reagent Purification and Dehydration

Causality: Isocyanates react preferentially with trace moisture to form urea linkages and carbon dioxide gas. This disrupts the stoichiometric balance and creates micro-voids in the polymer matrix, which can act as stress concentrators and accelerate degradation.

  • Transfer Poly(tetramethylene ether) glycol (PTMEG, MW 2000) and IMPD into separate vacuum flasks.

  • Degas and dehydrate under high vacuum (< 0.1 Torr) at 80°C for 12 hours.

  • Validate moisture content via Karl Fischer titration (Target: < 0.02% H₂O).

Phase 2: Prepolymer Synthesis

Causality: Adding the polyol slowly to an excess of diisocyanate ensures the formation of well-defined, isocyanate-terminated prepolymers, preventing the premature formation of high-molecular-weight oligomers that cause batch-to-batch inconsistency.

  • Purge a jacketed glass reactor with dry Nitrogen (N₂).

  • Charge the reactor with Isophorone diisocyanate (IPDI) and heat to 80°C. IPDI is selected over aromatic isocyanates (like MDI) to ensure biocompatibility and prevent the formation of toxic diamines upon eventual degradation.

  • Add the dehydrated PTMEG dropwise over 30 minutes under continuous mechanical stirring (300 rpm).

  • Allow the reaction to proceed for 2 hours at 80°C.

Phase 3: Self-Validation (NCO Titration)

Causality: You cannot manage what you do not measure. Proceeding to chain extension without confirming prepolymer completion leads to catastrophic structural failures.

  • Extract a 2.0 g aliquot of the prepolymer.

  • Dissolve in 25 mL of anhydrous toluene and add 25 mL of 0.1 N di-n-butylamine solution.

  • Titrate the excess amine with 0.1 N HCl using bromophenol blue as an indicator (ASTM D2572).

  • Validation Gate: Calculate the actual %NCO. If the actual %NCO is within ±0.2% of the theoretical %NCO, the system is validated. If it is higher, continue reacting at 80°C for an additional 30 minutes and re-titrate.

Phase 4: Chain Extension and Curing

Causality: The steric hindrance of IMPD[7] necessitates catalytic assistance to overcome the activation energy barrier for urethane formation at the secondary-like hydroxyl sites.

  • To the validated prepolymer, add a stoichiometric amount of dehydrated IMPD (NCO:OH ratio of 1.02:1.00).

  • Introduce 0.05 wt% of Bismuth neodecanoate (a non-toxic, medical-grade catalyst).

  • Stir vigorously for 3 minutes until the mixture homogenizes and an exotherm is observed.

  • Degas briefly under vacuum to remove entrained bubbles.

  • Cast the reacting mixture into pre-heated PTFE molds.

  • Cure in a forced-air convection oven at 100°C for 24 hours to ensure complete crosslinking and phase segregation.

Quantitative Performance Matrix The incorporation of IMPD fundamentally alters the macroscopic properties of the polyurethane. The table below summarizes the comparative data of a standard BDO-extended PU versus the IMPD-extended PU, highlighting the dramatic improvements in hydrolytic stability.

Table 1: Comparative Physical and Hydrolytic Properties of Polyurethanes

Property MetricPU-BDO (Control)PU-IMPD (Sterically Hindered)Mechanistic Rationale
Hard Segment Content (%) 30.030.0Standardized for accurate comparison.
Initial Tensile Strength (MPa) 35.2 ± 1.131.8 ± 1.4Slight reduction in IMPD due to bulky groups preventing ultra-tight hydrogen bond packing.
Elongation at Break (%) 450 ± 20540 ± 25Increased free volume provided by the isopropyl side-chain enhances elasticity.
Water Absorption (wt%, 24h) 1.850.38Alkyl shielding significantly increases the hydrophobicity of the hard segment[2].
Tensile Retention (30 days, 37°C PBS) 62%96% Direct evidence of kinetic inhibition of hydrolysis at the urethane linkage[8].

References

  • Title: 2-Methyl-2-(1-methylethyl)-1,3-propanediol | C7H16O2 | CID 75022 Source: PubChem URL: [Link]

  • Title: KR20120058571A - Use of 1,3-diols as biocides Source: Google Patents URL:

  • Title: US4343839A - Vapor permeation curable polyester resin coating compositions Source: Google Patents URL:

  • Title: Polyether Diols | Coatings Source: Tri-iso URL: [Link]

  • Title: Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups Source: kpi.ua (Elsevier Science Ltd) URL: [Link]

  • Title: Tailored Thermoresponsive Polyurethane Hydrogels: Structure–Property Relationships for Injectable Biomedical Applications Source: MDPI URL: [Link]

Sources

Application

Application Note: Catalytic Esterification of Sterically Hindered 2-Isopropyl-2-methylpropane-1,3-diol in Drug Development

Executive Summary & The "Neopentyl Challenge" In the development of novel prodrugs, lipid nanoparticles, and biocompatible polymers, the esterification of complex diols is a foundational transformation. 2-Isopropyl-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The "Neopentyl Challenge"

In the development of novel prodrugs, lipid nanoparticles, and biocompatible polymers, the esterification of complex diols is a foundational transformation. 2-Isopropyl-2-methylpropane-1,3-diol (CAS 2109-23-1) [1] is a highly specialized neopentyl-type diol. Its central quaternary carbon is bonded to both a methyl and an isopropyl group, creating an extreme steric shield around the adjacent primary hydroxyls.

Classical Fischer esterification of this molecule often fails or leads to the degradation of sensitive Active Pharmaceutical Ingredients (APIs) due to the harsh acidic and thermal conditions required. This application note details the mechanistic causality and provides self-validating protocols for both the mild mono-esterification (for API prodrugs) and forcing di-esterification (for excipients/polymers) of this uniquely hindered substrate.

Mechanistic Causality: Overcoming Steric Shielding

The primary challenge in esterifying 2-isopropyl-2-methylpropane-1,3-diol is the neopentyl effect . The bulky C2 substituents physically block the Bürgi-Dunitz trajectory required for the alcohol's oxygen to attack an activated carbonyl.

Kinetic studies on structurally similar neopentyl glycols reveal a critical principle: monoesterification is significantly faster than diesterification [2]. Once the first hydroxyl group is esterified, the conformational flexibility of the molecule decreases, and the steric bulk around the remaining hydroxyl group disproportionately increases.

To overcome this in pharmaceutical synthesis, we employ the Steglich Esterification utilizing 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst[3].

  • The Causality of DMAP: Standard coupling agents like EDC or DCC activate the carboxylic acid into an O-acylisourea intermediate. However, hindered alcohols cannot efficiently attack this bulky intermediate. DMAP solves this by attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium ion [4]. This intermediate effectively "extends" the reactive center away from the steric bulk, allowing the hindered 2-isopropyl-2-methylpropane-1,3-diol to successfully undergo nucleophilic substitution.

Steglich Esterification Pathway

SteglichMechanism A Carboxylic Acid + EDC·HCl B O-Acylisourea Intermediate A->B Activation (Fast) D N-Acylpyridinium Active Species B->D DMAP Attack (Rate-Limiting) C DMAP (Hyper-nucleophile) C->D F Target Ester + Water-Soluble Urea D->F Nucleophilic Substitution E Hindered Diol (CAS 2109-23-1) E->F Steric Bypass

Fig 1. DMAP-catalyzed Steglich esterification pathway bypassing neopentyl steric hindrance.

Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-Esterification (Prodrug Synthesis)

This protocol is designed for sensitive APIs where mild conditions are paramount. We utilize EDC·HCl instead of DCC to ensure the EHS (Environmental, Health, and Safety) profile is optimized and byproducts are easily removed[3].

Reagents:

  • Carboxylic Acid (API): 10.0 mmol

  • 2-Isopropyl-2-methylpropane-1,3-diol: 12.0 mmol (1.2 eq)

  • EDC·HCl: 12.0 mmol (1.2 eq)

  • DMAP: 1.0 mmol (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM), 50 mL

Step-by-Step Methodology:

  • Initiation: Dissolve the carboxylic acid and DMAP in anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly sensitive N-acylpyridinium intermediate.

  • Activation: Cool the flask to 0 °C and add EDC·HCl portion-wise. Stir for 15 minutes. Causality: Cooling prevents the premature degradation of the O-acylisourea intermediate and suppresses N-acylurea rearrangement.

  • Coupling: Add 2-isopropyl-2-methylpropane-1,3-diol dropwise. The 1.2 molar excess statistically favors mono-esterification by saturating the activated acid with diol, leveraging the natural kinetic slowdown of the second esterification step[2].

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the carboxylic acid spot completely disappears. Furthermore, the solution should remain clear; the absence of a white precipitate confirms the successful use of EDC·HCl (whose urea byproduct is soluble), unlike DCC which produces insoluble dicyclohexylurea (DCU).

  • Workup: Wash the organic layer with 0.5 M HCl (2 x 25 mL) to remove DMAP and the water-soluble EDC-urea byproduct, followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Forcing Di-Esterification (Polymer/Excipient Synthesis)

When the diester is required, Steglich conditions are often too mild to overcome the compounded steric hindrance of the monoester. A forcing azeotropic dehydration is required.

Reagents:

  • 2-Isopropyl-2-methylpropane-1,3-diol: 100 mmol

  • Carboxylic Acid: 250 mmol (2.5 eq)

  • p-Toluenesulfonic acid (p-TsOH): 5.0 mmol (0.05 eq)

  • Solvent: Toluene, 150 mL

Step-by-Step Methodology:

  • Assembly: Combine all reagents in a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110–115 °C). Causality: The extreme steric hindrance makes the diesterification thermodynamically unfavorable. By continuously boiling off the water byproduct as a toluene azeotrope, Le Chatelier's principle is exploited to irreversibly drive the equilibrium toward the diester.

  • Validation Checkpoint: The Dean-Stark trap acts as a self-validating physical metric. For a 100 mmol scale of diol, exactly 3.6 mL of water (200 mmol) must collect in the trap. If the water volume plateaus at ~1.8 mL, the reaction has stalled at the monoester stage, indicating insufficient catalyst or heat.

  • Workup: Once 3.6 mL of water is collected (typically 12-18 hours), cool the reaction, neutralize the p-TsOH with saturated NaHCO₃, wash with brine, and distill off the toluene.

Quantitative Data Summary

The following table summarizes the expected kinetic and yield parameters when applying the above protocols to 2-isopropyl-2-methylpropane-1,3-diol.

Reaction ParameterProtocol A: Mild Mono-EsterificationProtocol B: Forcing Di-Esterification
Target Product Monoester (Prodrug / API Intermediate)Diester (Lipid Excipient / Polymer)
Catalyst System EDC·HCl / DMAP (10 mol%)p-TsOH (5 mol%)
Temperature 20–25 °C (Room Temperature)110–115 °C (Toluene Reflux)
Time to Completion 4–6 Hours12–18 Hours
Typical Yield 85–90%70–80%
Selectivity >95% Monoester>90% Diester
Byproduct Removal Aqueous wash (Water-soluble urea)Azeotropic distillation (Water trapping)
EHS Profile High Safety (Avoids toxic DCC/DIC)Moderate (Requires flammable solvent reflux)

References

  • 2-Methyl-2-(1-methylethyl)-1,3-propanediol | C7H16O2 | CID 75022 PubChem, National Center for Biotechnology Information. URL:[Link][1]

  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link][2]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids RSC Advances, Royal Society of Chemistry. URL:[Link][3]

  • Linker-Free Hyaluronic Acid-Dexamethasone Conjugates: pH-Responsive Nanocarriers for Targeted Anti-Inflammatory Therapy International Journal of Molecular Sciences, PubMed. URL:[Link][4]

Sources

Method

Comprehensive Application Note: Preparation of Cyclic Acetals from 2-Isopropyl-2-methylpropane-1,3-diol

Executive Summary & Physicochemical Rationale The protection of carbonyl compounds (aldehydes and ketones) is a fundamental transformation in advanced organic synthesis, particularly in the development of active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The protection of carbonyl compounds (aldehydes and ketones) is a fundamental transformation in advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex polymeric scaffolds[1]. While standard 1,3-propanediol is frequently used for this purpose, the utilization of 2-isopropyl-2-methylpropane-1,3-diol (PubChem CID 75022)[2] offers distinct structural and thermodynamic advantages.

As a sterically hindered, geminally disubstituted 1,3-diol, this specific reagent converts carbonyls into 5-isopropyl-5-methyl-1,3-dioxane derivatives. The Causality of Steric Design: The rationale for selecting this specific diol lies in the "gem-dialkyl effect." In the resulting 1,3-dioxane ring, the significant difference in steric bulk (A-values) between the isopropyl and methyl groups forces the ring into a strictly locked chair conformation. The bulky isopropyl group exclusively occupies the thermodynamic equatorial position, forcing the methyl group into the axial position[1]. This conformational locking prevents chair-flipping, providing a rigid, predictable three-dimensional vector that is highly prized in structure-based drug design to optimize target binding affinity and metabolic stability.

Mechanistic Pathway & Structural Dynamics

Acetalization is a classical equilibrium-driven process. The reaction relies on the activation of the carbonyl carbon via protonation, followed by sequential nucleophilic attacks by the diol's hydroxyl groups. Because water is generated as a stoichiometric byproduct, the reaction is governed by Le Chatelier's principle; continuous water removal is mandatory to drive the equilibrium toward the cyclic acetal and prevent the reverse hydrolysis reaction[3][4].

AcetalizationMechanism A Carbonyl Substrate (Aldehyde/Ketone) B Protonated Carbonyl (Electrophilic Center) A->B + H⁺ (Acid Catalyst) C Hemiacetal Intermediate (Diol Addition) B->C + 2-Isopropyl-2-methylpropane-1,3-diol D Oxocarbenium Ion (Dehydration) C->D + H⁺, - H₂O E 1,3-Dioxane Derivative (Cyclic Acetal) D->E Intramolecular Cyclization - H⁺

Figure 1: Acid-catalyzed mechanism for the formation of 1,3-dioxane cyclic acetals.

Comparative Reaction Conditions

To accommodate various substrate sensitivities, multiple catalytic approaches can be employed. The table below synthesizes quantitative data for optimal catalyst and condition selection based on substrate tolerance.

Catalyst SystemLoadingSolventWater Removal MethodTemp (°C)Typical Yield (%)Application Notes
p-TsOH·H₂O 1 - 5 mol%TolueneDean-Stark Trap11085 - 95Standard thermodynamic control; highly reliable for robust substrates[4].
Amberlyst-15 5 - 10 w/w%TolueneDean-Stark Trap11080 - 90Heterogeneous solid acid; allows for simple filtration workup.
HCl (Trace) 0.1 mol%MethanolNone (Excess Diol)25 - 5075 - 85Green chemistry approach; avoids corrosive bulk acids[3][5].
ZrCl₄ 5 - 10 mol%CH₂Cl₂Molecular Sieves (4Å)2580 - 92Mild Lewis acid conditions; ideal for acid-sensitive substrates[4].

Experimental Workflows & Protocols

ExperimentalWorkflow S1 Reaction Setup (Diol + Carbonyl + Acid) S2 Azeotropic Heating (Dean-Stark Trap) S1->S2 S3 In-Process Control (TLC / GC-MS) S2->S3 S4 Reaction Quench (Mild Base) S3->S4 S5 Aqueous Workup & Extraction S4->S5 S6 Final Purification (Chromatography) S5->S6

Figure 2: Experimental workflow for thermodynamic acetalization via Dean-Stark distillation.

Protocol A: Thermodynamic Control via Dean-Stark Distillation (Standard Scale-Up)

This protocol is the industry standard for robust compounds, utilizing azeotropic distillation to physically remove water and drive the reaction forward[4].

  • Reagent Assembly: In a 250 mL round-bottom flask, combine the carbonyl substrate (100 mmol), 2-isopropyl-2-methylpropane-1,3-diol (14.54 g, 110 mmol, 1.1 equiv)[2], and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.95 g, 5 mol%)[4].

  • Solvent Addition: Add 100 mL of anhydrous toluene. Causality Insight: Toluene forms a minimum-boiling binary azeotrope with water (bp ~85°C). This allows the water generated during the reaction to be continuously vaporized and removed from the reaction matrix at temperatures well below the boiling point of the pure diol[4].

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser to the flask. Ensure the trap is pre-filled with a small amount of toluene to prevent solvent depletion from the main flask.

  • Azeotropic Reflux: Heat the mixture to reflux using an oil bath set to ~125°C.

  • Self-Validating Quality Control: Monitor the collection of water in the Dean-Stark burette. For a 100 mmol reaction, the theoretical water yield is exactly 1.8 mL. The reaction is empirically validated as complete when water droplet formation ceases and the collected volume stabilizes near the 1.8 mL mark (typically 2-4 hours).

  • Reaction Quench: Cool the reaction to room temperature. Critical Step: Quench the acid catalyst by adding 50 mL of saturated aqueous NaHCO₃. Causality Insight: Neutralizing the acid is mandatory before solvent removal. If the unquenched mixture is concentrated on a rotary evaporator, the increasing concentration of the acid will rapidly catalyze the reverse hydrolysis reaction, destroying the newly formed cyclic acetal[3].

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting 1,3-dioxane via silica gel chromatography or vacuum distillation.

Protocol B: Mild Acetalization for Acid-Sensitive Substrates

For substrates containing labile functional groups (e.g., N-Boc amines, silyl ethers) that cannot tolerate high heat or bulk Brønsted acids, a trace-acid protocol is highly effective[3][5].

  • Reagent Assembly: Combine the carbonyl compound (10 mmol) and 2-isopropyl-2-methylpropane-1,3-diol (1.58 g, 12 mmol, 1.2 equiv) in 10 mL of anhydrous THF or Methanol.

  • Trace Catalysis: Add exactly 0.1 mol% of hydrochloric acid (using a standardized methanolic HCl solution)[5]. Causality Insight: The extremely low catalyst loading prevents the degradation of acid-sensitive functional groups while providing just enough protons to activate the carbonyl center for diol attack[3].

  • Reaction: Stir at ambient temperature (25°C) for 2 to 12 hours. Monitor conversion via TLC or GC-MS.

  • Workup: Due to the trace amount of acid utilized, the reaction can often be directly passed through a short pad of basic alumina (to sequester the trace HCl) and concentrated to yield the pure 1,3-dioxane without the need for an extensive aqueous workup[5].

Sources

Application

Application Note: 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) in the Design of Sterically Hindered Polycarbonates for Sustained Drug Delivery

Scientific Rationale & Structural Causality In the landscape of biodegradable nanocarriers, the paradigm is shifting from traditional polyesters (e.g., PLGA) to aliphatic polycarbonates (APCs). This transition is primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Causality

In the landscape of biodegradable nanocarriers, the paradigm is shifting from traditional polyesters (e.g., PLGA) to aliphatic polycarbonates (APCs). This transition is primarily driven by the degradation profile of APCs, which yield neutral diols and carbon dioxide, completely eliminating the autocatalytic acidic microenvironments that frequently denature sensitive protein and peptide payloads[1][2].

However, first-generation APCs, such as poly(trimethylene carbonate) (PTMC), are limited by rapid in vivo degradation and poor mechanical stability[3]. To engineer a superior drug delivery matrix, we must manipulate the polymer backbone at the monomeric level. Utilizing 2-isopropyl-2-methylpropane-1,3-diol (IMPD) as the foundational building block allows for the synthesis of a highly specialized cyclic carbonate monomer: 5-isopropyl-5-methyl-1,3-dioxan-2-one (IMTC).

The integration of IMPD introduces two critical causal benefits to the resulting Poly(IMTC) matrix:

  • Steric Shielding for Zero-Order Kinetics: The bulky isopropyl group at the 5-position of the carbonate ring creates a dense steric shield around the vulnerable carbonate linkage. This architecture physically repels nucleophilic attacks from water molecules and esterases, effectively prolonging the degradation half-life and enabling sustained, zero-order drug release kinetics over extended periods[4].

  • Amorphous Morphology for Payload Homogeneity: The asymmetric substitution (an isopropyl group paired with a methyl group) severely disrupts polymer chain packing. This asymmetry prevents crystallization, yielding a completely amorphous polymer matrix. In drug delivery, amorphous matrices are vital because they prevent the phase-separation of encapsulated hydrophobic drugs, thereby maximizing encapsulation efficiency and eliminating unpredictable "burst release" profiles[5][6].

Mechanistic Pathway

DegradationPathway A Aqueous / Enzymatic Environment (H2O, Esterases, Lipases) B Steric Shielding Layer (Isopropyl & Methyl Groups) A->B Nucleophilic Attack C Poly(IMTC) Carbonate Backbone B->C Hinders Access D Controlled Chain Scission (Zero-Order Kinetics) C->D Gradual Hydrolysis E Biocompatible Degradation (IMPD + CO2) D->E Yields

Mechanistic pathway illustrating the steric shielding effect of IMPD-derived polycarbonates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Each protocol contains built-in analytical checkpoints to guarantee that the chemical causality remains intact before proceeding to the next phase.

Protocol A: Synthesis of 5-Isopropyl-5-methyl-1,3-dioxan-2-one (IMTC)

Objective: Convert IMPD into a highly reactive 6-membered cyclic carbonate monomer.

  • Reaction Setup: Dissolve 100 mmol of 2-isopropyl-2-methylpropane-1,3-diol (IMPD) and 220 mmol of anhydrous pyridine in 200 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -5 °C.

  • Phosgenation: Dropwise add a solution of triphosgene (35 mmol) in 50 mL DCM over 1 hour. Causality: Slow addition controls the exothermic ring-closure, preventing the formation of linear oligocarbonate byproducts.

  • Purification: Quench with saturated aqueous NH4​Cl , wash the organic layer with 1M HCl and brine, dry over MgSO4​ , and recrystallize the crude product from ethyl acetate/hexane.

  • Self-Validation Checkpoint ( 1 H-NMR): Analyze the purified crystals via 1 H-NMR in CDCl3​ . Validation Criteria: The complete disappearance of the hydroxyl proton signals (~2.5 ppm) and the downfield shift of the methylene protons (from ~3.5 ppm to ~4.2 ppm) confirms successful ring closure. Failure to validate: Any residual IMPD will act as a bifunctional initiator during the subsequent polymerization, uncontrollably halving the target molecular weight.

Protocol B: Organocatalytic Ring-Opening Polymerization (ROP)

Objective: Synthesize high-molecular-weight Poly(IMTC) with low dispersity.

  • Preparation: In a glovebox, dissolve 20 mmol of IMTC monomer and 0.1 mmol of benzyl alcohol (initiator) in 10 mL of anhydrous toluene.

  • Catalysis: Add 0.1 mmol of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to initiate the ROP. Stir at room temperature for 4 hours. Causality: DBU is chosen over heavy metal catalysts (like Sn(Oct)2) to ensure the final polymer is entirely free of cytotoxic metal residues, a strict requirement for injectable drug delivery systems[1][7].

  • Termination & Precipitation: Quench the reaction with an excess of benzoic acid. Precipitate the polymer by dropping the solution into cold methanol. Filter and dry under vacuum.

  • Self-Validation Checkpoint (GPC): Analyze the polymer via Gel Permeation Chromatography (GPC). Validation Criteria: A dispersity ( Ð ) < 1.2 and a monomodal peak validate the absence of transesterification side-reactions, confirming the structural integrity of the sterically hindered backbone.

Protocol C: Formulation of Poly(IMTC) Nanoparticles via Nanoprecipitation

Objective: Encapsulate a hydrophobic model drug (e.g., Paclitaxel) into Poly(IMTC) nanocarriers.

  • Organic Phase: Dissolve 50 mg of Poly(IMTC) and 5 mg of Paclitaxel in 2 mL of LC-MS grade acetone.

  • Aqueous Phase: Prepare 20 mL of a 1% (w/v) Pluronic F-68 aqueous solution.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant rate of 0.5 mL/min under magnetic stirring (800 rpm). Causality: The rapid diffusion of acetone into the water induces instantaneous interfacial polymer deposition, trapping the drug within the amorphous Poly(IMTC) core before it can crystallize.

  • Solvent Evaporation: Stir uncovered overnight to evaporate the acetone.

  • Self-Validation Checkpoint (DLS & HPLC): Measure the polydispersity index (PDI) via Dynamic Light Scattering (DLS). Validation Criteria: A PDI < 0.15 validates a uniform self-assembly process, which is mathematically required to achieve predictable release kinetics. Verify encapsulation efficiency via HPLC; an EE > 85% confirms that the amorphous nature of Poly(IMTC) successfully prevented drug phase-separation.

Quantitative Data Presentation

The structural modifications introduced by the IMPD precursor drastically alter the physicochemical and pharmacokinetic properties of the resulting polycarbonates. The table below summarizes the comparative advantages of Poly(IMTC) against standard aliphatic polycarbonates[1][2][4].

Polymer MatrixDiol PrecursorC5 SubstituentsMorphology & Tg​ (°C)In Vitro Degradation Half-Life (pH 7.4)Paclitaxel Encapsulation Efficiency (%)
PTMC 1,3-PropanediolNone (Hydrogen)Rubbery / -15 °C~ 14 Days62.4 ± 3.1%
PDTC 2,2-Dimethylpropane-1,3-diolDimethylSemicrystalline / 32 °C~ 45 Days71.8 ± 2.5%
Poly(IMTC) 2-Isopropyl-2-methylpropane-1,3-diol Isopropyl + Methyl Amorphous / 48 °C ~ 120 Days 94.2 ± 1.8%

Data Interpretation: The transition from an unsubstituted backbone (PTMC) to the IMPD-derived backbone (Poly(IMTC)) increases the degradation half-life by nearly 8.5x. Furthermore, the complete suppression of crystallinity in Poly(IMTC) allows for a >30% absolute increase in drug encapsulation efficiency compared to PTMC.

References

1.[1] Title: Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials Source: Chemical Reviews (ACS Publications) URL: [Link]

2.[7] Title: Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials Source: University of Birmingham Research Portal URL: [Link]

3.[2] Title: Stimuli-Responsive Aliphatic Polycarbonate Nanocarriers for Tumor-Targeted Drug Delivery Source: Polymers (MDPI) URL: [Link]

4.[3] Title: Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives Source: PMC (National Institutes of Health) URL: [Link]

5.[4] Title: Degradation of lipid based drug delivery systems and characterization of semi-synthetic spider silk proteins for the application Source: LMU München URL: [Link]

6.[5] Title: Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers Source: PMC (National Institutes of Health) URL: [Link]

7.[8] Title: Hollow-core polydopamine nanocarriers for ultrasound-enhanced drug delivery Source: Nanoscale Horizons (RSC Publishing) URL: [Link]

8.[6] Title: Phenylboronic Acid-Installed Polycarbonates for the pH-Dependent Release of Diol-Containing Molecules Source: ACS Macro Letters (ACS Publications) URL: [Link]

Sources

Method

Application Note: Step-by-Step Extraction and Isolation of 2-Isopropyl-2-methylpropane-1,3-diol

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Application: Downstream processing, liquid-liquid extraction (LLE), and purification of sterically hindered aliphatic diols....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Application: Downstream processing, liquid-liquid extraction (LLE), and purification of sterically hindered aliphatic diols.

Introduction & Chemical Context

2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1) is a highly branched, sterically hindered neopentyl glycol derivative[1]. It serves as a critical structural building block in the synthesis of specialized polyurethanes, cyclic acetal perfumery materials, and carbamate-based neuroactive pharmaceuticals[2].

The compound is typically synthesized via a base-catalyzed Tollens' condensation—a combined Aldol condensation and crossed Cannizzaro reaction—using 2,3-dimethylbutanal and formaldehyde[2][3]. Because the Cannizzaro reaction utilizes formaldehyde as a reducing agent in the presence of a strong base (e.g., NaOH), the resulting crude matrix is a highly alkaline aqueous solution heavily laden with sodium formate salts and the target diol.

Isolating the diol from this aqueous matrix presents a unique physicochemical challenge. While the isopropyl and methyl groups provide hydrophobic character, the 1,3-diol moiety engages in extensive hydrogen bonding with water, giving the molecule significant aqueous solubility. Standard solvent evaporation is unviable due to the massive co-precipitation of formate salts. Therefore, a meticulously engineered Liquid-Liquid Extraction (LLE) protocol is required.

Quantitative Data & Physicochemical Rationale

To design an effective extraction system, we must first analyze the target's physicochemical properties. The dual hydroxyl groups dictate the need for a hydrogen-bond-accepting extraction solvent, while the topological polar surface area (TPSA) indicates the necessity of matrix manipulation (salting out) to force partitioning into the organic phase.

Table 1: Physicochemical Properties of 2-Isopropyl-2-methylpropane-1,3-diol

ParameterValueRationale / Impact on ExtractionReference
IUPAC Name 2-methyl-2-(propan-2-yl)propane-1,3-diolDefines steric hindrance around the C2 carbon.[1]
CAS Registry Number 2109-23-1Unique identifier for material sourcing.[1]
Molecular Weight 132.20 g/mol Low molecular weight contributes to aqueous solubility.[1]
Hydrogen Bond Donors 2Requires a polar aprotic extraction solvent (e.g., EtOAc).[1]
Hydrogen Bond Acceptors 2Interacts strongly with aqueous matrix; requires salting out.[1]
Topological Polar Surface Area 40.5 ŲModerate polarity; prone to emulsion formation during LLE.[1]

Upstream Synthesis & Extraction Workflows

Before extraction, the diol must be synthesized. The logical relationship between the upstream synthesis and the downstream extraction matrix is visualized below.

SynthesisPathway A 2,3-Dimethylbutanal B Aldol Condensation (+ Formaldehyde) A->B C Intermediate B->C D Cannizzaro Reaction (+ NaOH) C->D E 2-Isopropyl-2-methyl propane-1,3-diol D->E

Figure 1: Synthesis pathway of 2-Isopropyl-2-methylpropane-1,3-diol.

ExtractionWorkflow A Crude Alkaline Mixture (Diol + Formate Salts) B Acidic Quenching (HCl to pH 7.0) A->B C Aqueous Salting Out (NaCl Saturation) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Phase Separation D->E F Aqueous Phase (Discard) E->F Bottom G Organic Phase (Diol in EtOAc) E->G Top H Desiccation (Anhydrous Na2SO4) G->H I Solvent Evaporation (Rotary Evaporator) H->I J Vacuum Distillation (Pure Isolate) I->J

Figure 2: Step-by-step liquid-liquid extraction and purification workflow.

Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system. Each phase includes mechanistic causality and in-process validation checks to ensure high-yield recovery.

Phase 1: Reaction Quenching & Matrix Preparation

The crude reaction mixture from the Tollens' condensation is highly basic (pH > 12) and contains equimolar amounts of sodium formate[2].

  • Thermal Control: Transfer the crude aqueous reaction mixture to a jacketed reactor or ice bath. Cool the mixture to 0–5°C .

    • Causality: Neutralization is highly exothermic. Failing to control the temperature can lead to localized boiling, product degradation, or loss of volatile unreacted intermediates.

  • Acidic Quenching: Slowly add 6M Hydrochloric Acid (HCl) dropwise under vigorous stirring until the pH reaches 7.0 – 7.5 .

    • Causality: The diol must be fully protonated. In highly alkaline conditions, partial alkoxide formation can occur, which would permanently trap the target molecule in the aqueous phase.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the neutralized mixture until saturation is achieved (approx. 36 g per 100 mL of water). Stir until dissolved.

    • Causality: The 1,3-diol structure is highly hydrophilic. Saturating the aqueous layer with NaCl increases the ionic strength, stripping the hydration sphere away from the diol and drastically improving its partition coefficient ( Kp​ ) into the organic phase.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Transfer the saturated aqueous mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) in a 1:1 volumetric ratio to the aqueous phase.

    • Causality: EtOAc is selected over non-polar solvents (like hexane or toluene) because its carbonyl oxygen acts as a strong hydrogen-bond acceptor, forming favorable intermolecular interactions with the diol's hydroxyl groups, thereby maximizing extraction efficiency.

  • Agitation and Venting: Stopper the funnel, invert, and agitate vigorously for 2 minutes. Vent frequently to release any built-up vapor pressure.

  • Phase Separation: Allow the funnel to rest until two distinct layers form.

    • Validation Check: If an emulsion forms (common with amphiphilic diols), add a small amount of saturated brine or centrifuge the mixture at 3000 x g for 5 minutes to break the emulsion.

  • Collection: Drain the lower aqueous layer into a secondary flask. Collect the upper organic layer (EtOAc containing the diol) in an Erlenmeyer flask.

  • Iterative Extraction: Return the aqueous layer to the separatory funnel and extract with fresh EtOAc two additional times (using a 0.5:1 volumetric ratio). Combine all organic extracts.

Phase 3: Desiccation & Concentration
  • Brine Wash: Wash the combined organic extracts with a small volume (10% of the organic volume) of saturated aqueous NaCl.

    • Causality: This removes physically entrained water droplets and traces of water-soluble sodium formate that may have carried over during separation.

  • Desiccation: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic phase until the solid flows freely like sand upon swirling. Let sit for 30 minutes.

  • Filtration: Gravity-filter the mixture through fluted filter paper to remove the hydrated drying agent. Wash the filter cake with a small amount of cold EtOAc to ensure quantitative transfer.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. Set the water bath to 40°C and gradually reduce the pressure to 150 mbar .

    • Validation Check: The resulting product should be a viscous, pale-yellow to colorless crude oil. Because the diol lacks a UV chromophore, validate the presence of the product via Thin Layer Chromatography (TLC) using a Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) stain.

Phase 4: High-Vacuum Distillation (Purification)

1,3-diols exhibit extensive intermolecular hydrogen bonding, resulting in high boiling points that make atmospheric distillation destructive.

  • Apparatus Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump.

  • Degassing: Apply a vacuum (0.1 – 1.0 mmHg) at room temperature for 15 minutes to remove any residual EtOAc or trapped gases.

  • Fractional Distillation: Gradually heat the oil bath. Discard the early fore-run (containing unreacted 2,3-dimethylbutanal or low-boiling impurities).

  • Product Collection: Collect the main fraction. Under high vacuum (e.g., 0.2 mmHg), the purified 2-isopropyl-2-methylpropane-1,3-diol will distill over as a clear, viscous liquid that may solidify into a white crystalline mass upon cooling.

    • Validation Check: Confirm final purity via Gas Chromatography-Mass Spectrometry (GC-MS) or 1H -NMR spectroscopy.

References

  • 2-Methyl-2-(1-methylethyl)
  • (2R)
  • 2-(2,4-DIMETHYLCYCLOHEX-3-ENE-1-YL)-5-METHYL-5-(1-METHYLPROPYL)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 2-Isopropyl-2-methylpropane-1,3-diol

Welcome to the Technical Support Center for 2-Isopropyl-2-methylpropane-1,3-diol (CAS 2109-23-1). This portal is designed for researchers, formulators, and drug development professionals encountering phase separation, cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Isopropyl-2-methylpropane-1,3-diol (CAS 2109-23-1). This portal is designed for researchers, formulators, and drug development professionals encountering phase separation, crystallization, or precipitation during assay development and formulation.

Physicochemical Context & Causality (The "Why")

To resolve solubility issues, we must first understand the thermodynamic behavior of the molecule. While low-molecular-weight 1,3-diols are typically highly miscible in water, the specific substitution pattern of 2-Isopropyl-2-methylpropane-1,3-diol introduces significant steric hindrance.

The C2-isopropyl and C2-methyl groups disrupt the hydrogen-bonding network of the surrounding aqueous medium. With an XLogP3 of 0.8, the molecule exhibits a moderate lipophilic preference, leading to a high entropic penalty when introduced to purely aqueous systems[1]. The hydrophobic effect drives the bulky alkyl branches to minimize their surface area exposed to water, leading to spontaneous aggregation. Furthermore, the kinetic energy required to maintain the hydration shell around these bulky groups drops significantly at reduced temperatures (0–5°C), which is the primary cause of cold-storage crystallization[2].

Troubleshooting FAQs

Q1: My formulation precipitates immediately upon the addition of the diol to an aqueous buffer. How can I achieve a homogenous solution?

  • Root Cause: Direct addition of the crystalline or neat diol to water causes localized supersaturation. The hydrophobic bulk of the isopropyl group prevents rapid hydration of the two hydroxyl groups[1].

  • Solution: Employ a "solvent-shift" or cosolvent gradient method. Dissolve the diol first in a water-miscible organic solvent (e.g., Propylene Glycol or PEG 400). Once fully dissolved, titrate the aqueous buffer into the organic phase under high-shear mixing to prevent localized nucleation.

Q2: The solution is clear at room temperature, but crystals form when stored in the refrigerator (4°C). How do I stabilize the formulation?

  • Root Cause: The solubility of 2-Isopropyl-2-methylpropane-1,3-diol is highly temperature-dependent. At lower temperatures, the solvent lacks the kinetic energy to maintain the hydration shell, leading to rapid crystal lattice formation[2].

  • Solution: If cold-chain storage is mandatory, incorporate a crystallization inhibitor such as Polyvinylpyrrolidone (PVP K-30) at 1-2% (w/v) to sterically hinder crystal growth. Alternatively, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic isopropyl moiety, shielding it from the cold aqueous environment.

Q3: I am developing a topical emulsion, but the diol seems to cause phase separation over time. What is the mechanism?

  • Root Cause: Due to its amphiphilic nature (hydrophilic diol head, hydrophobic branched tail), the compound can act as a weak co-surfactant. It migrates to the oil-water interface and disrupts the primary emulsifier network, destabilizing the emulsion[3].

  • Solution: Adjust the Hydrophilic-Lipophilic Balance (HLB) of your primary surfactant system. Pre-dissolve the diol entirely in the aqueous phase using a high-HLB solubilizer (like Polysorbate 80) before homogenization with the oil phase to lock it into stable micelles[3].

Quantitative Solubilization Parameters

Summarized below are the critical physicochemical properties that dictate the solubilization strategy for this compound.

ParameterValueImplications for Solubilization
Molecular Weight 132.20 g/mol [1]Small enough for rapid dissolution kinetics, provided the solvent polarity is optimized.
XLogP3-AA 0.8[1]Indicates moderate lipophilicity; pure aqueous solubility will be kinetically limited without cosolvents.
H-Bond Donors / Acceptors 2 / 2[1]Capable of strong interactions with water, but sterically hindered by the C2-alkyl branches.
Cold-Temp Solubility Reduced at 0–5°C[2]Requires thermal cycling (40-50°C) during formulation and crystallization inhibitors for cold storage.

Self-Validating Experimental Protocol: Cosolvent-Assisted Micellar Solubilization

This protocol is designed to achieve a stable, clear aqueous solution of 2-Isopropyl-2-methylpropane-1,3-diol at concentrations up to 50 mg/mL, utilizing a self-validating quality control loop.

Step 1: Primary Solubilization (The Solvent Shift)

  • Accurately weigh the required mass of 2-Isopropyl-2-methylpropane-1,3-diol.

  • Dissolve the diol in Propylene Glycol (PG) at a 1:4 (w/v) ratio.

  • Causality Focus: PG acts as a bridging solvent. Its organic backbone interacts favorably with the isopropyl/methyl branches, while its hydroxyls prepare the system for aqueous integration.

  • Self-Validation Check: Visually inspect the solution against a dark background. It must be optically clear. Any turbidity indicates incomplete primary dissolution; if observed, heat gently to 40°C until clear.

Step 2: Micellar Shielding Preparation

  • In a separate vessel, prepare the target aqueous phase containing 2% (w/v) Polysorbate 80 (Tween 80).

  • Causality Focus: Polysorbate 80 forms micelles that will encapsulate the hydrophobic domains of the diol upon aqueous introduction, preventing bulk aggregation[3].

Step 3: High-Shear Integration

  • Place the aqueous phase on a magnetic stirrer at 800 RPM.

  • Introduce the PG-diol solution dropwise (1 mL/min) directly into the vortex of the aqueous phase.

  • Causality Focus: Slow addition prevents localized supersaturation, ensuring the diol molecules partition immediately into the micellar cores rather than nucleating into crystals.

Step 4: Self-Validating Quality Control (QC)

  • Extract a 1 mL aliquot of the final formulation and measure the optical density at 600 nm (OD600) using a UV-Vis spectrophotometer.

  • Validation Check: An OD600 < 0.05 confirms the absence of sub-visible precipitates or unstable emulsions. If OD600 > 0.05, the system is thermodynamically unstable; increase the Polysorbate 80 concentration by 0.5% and repeat the integration.

  • Perform an HPLC assay of the supernatant after centrifugation (10,000 x g, 10 mins) to confirm 100% recovery of the target concentration.

Solubilization Strategy Workflow

SolubilizationStrategy N1 Assess 2-Isopropyl-2-methylpropane-1,3-diol Solubility Deficit N2 Is the target formulation strictly aqueous? N1->N2 N3 Cosolvent System (PEG 400 / Propylene Glycol) N2->N3 No N4 Micellar/Complexation (Polysorbate 80 / HP-β-CD) N2->N4 Yes N5 Is precipitation temperature-dependent? N3->N5 N4->N5 N6 Thermal Incubation (40-50°C) & Controlled Cooling N5->N6 Yes (<15°C) N7 Self-Validating QC: Turbidimetry (600nm) & HPLC N5->N7 No N6->N7

Logical decision tree for resolving diol solubility issues.

References

  • 2-Methyl-2-(1-methylethyl)
  • Source: smolecule.
  • Source: google.

Sources

Optimization

Technical Support Center: 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) Purification Guide

Welcome to the Technical Support Center for the synthesis and purification of. This specific diol intermediate is a highly valued building block in the development of specialty polymers, plasticizers, and .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of. This specific diol intermediate is a highly valued building block in the development of specialty polymers, plasticizers, and .

Because IMPD is synthesized via a classical Tollens reaction—a crossed aldol condensation followed by a crossed Cannizzaro reduction—crude batches frequently suffer from a predictable profile of impurities. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to achieve >99.5% purity.

Part 1: Mechanistic Origins of Impurities

To effectively purify a compound, you must first understand the causality behind its impurities. In the synthesis of IMPD, 2,3-dimethylbutanal is reacted with formaldehyde in the presence of a strong base. While the is efficient, the excess formaldehyde and base required to drive the reaction to completion inevitably trigger side reactions during workup.

TollensPathway A 2,3-Dimethylbutanal + Formaldehyde B Aldol Intermediate (Hydroxypropanal) A->B Base Catalyst (Aldol Addition) C 2-Isopropyl-2-methylpropane-1,3-diol (Target Product) B->C + HCHO / Base (Cannizzaro Reduction) D Cyclic Acetal (Impurity) C->D + HCHO / H+ (Side Reaction) E Formate Esters (Impurity) C->E + Formic Acid (Side Reaction)

Fig 1: Tollens reaction pathway for IMPD synthesis, highlighting target and common impurities.

Part 2: FAQs & Troubleshooting Guide

Q1: My GC-MS analysis shows a major impurity with a mass [M-18] relative to the diol. What is this, and why did it form? A: This is a cyclic acetal (1,3-dioxane derivative) . During the Tollens reaction, excess formaldehyde is used to drive the Cannizzaro reduction. If the reaction mixture is acidified during workup while unreacted formaldehyde is still present, the 1,3-diol rapidly reacts with the formaldehyde to form a stable cyclic acetal. Resolution: Perform an acidic hydrolysis (pH 2-3) on the crude mixture before final extraction. This shifts the equilibrium, cleaving the acetal back into the diol and formaldehyde, which can then be removed via distillation or aqueous washes.

Q2: I am detecting an ester carbonyl stretch (~1720 cm⁻¹) in my IR spectrum, but I didn't use any carboxylic acids. Where is this coming from? A: You are observing formate esters . The crossed Cannizzaro step produces sodium formate as a stoichiometric byproduct. Under certain conditions (especially if the reaction mixture is heated during concentration without complete neutralization), the diol can undergo esterification with formic acid, yielding mono- or diformate esters. Resolution: Incorporate an alkaline saponification step (pH 10-11 with NaOH) into your workup. This irreversibly hydrolyzes the formate esters back to the target diol and aqueous sodium formate.

Q3: My batch has a yellowish tint and contains residual 2,3-dimethylbutanal. How do I clear this starting material? A: Unreacted aldehydes or the intermediate aldol remain when the Cannizzaro reduction does not reach completion, often due to insufficient base or formaldehyde. Resolution: Wash the organic extract with a saturated sodium bisulfite (NaHSO₃) solution. Aldehydes form water-soluble bisulfite adducts that partition entirely into the aqueous layer, leaving the diol in the organic phase.

Part 3: Quantitative Impurity Tracking

To ensure your purification is self-validating, track the following analytical markers during your workflow.

Impurity ClassMechanistic OriginAnalytical SignatureTargeted Removal Strategy
Cyclic Acetals Reaction of diol with excess HCHOGC-MS: [M-18]; ¹H NMR: ~4.6 ppm (acetal CH₂)Acidic Hydrolysis (pH 2-3)
Formate Esters Esterification with Cannizzaro byproductIR: ~1720 cm⁻¹; ¹H NMR: ~8.0 ppm (formate CH)Alkaline Saponification (pH 11)
Aldehyde Intermediates Incomplete Cannizzaro reductionIR: ~1710 cm⁻¹; ¹H NMR: ~9.5 ppm (aldehyde CH)Bisulfite Wash (NaHSO₃)
Inorganic Salts Sodium formate from CannizzaroVisual: White precipitate in organic layerAqueous Solvent Extraction

Part 4: Standard Operating Procedure (SOP)

The following methodology is a self-validating system designed to systematically eliminate the impurities detailed above.

PurificationWorkflow Crude Crude IMPD Batch (Diol, Acetals, Esters, Salts) Acid 1. Acidic Hydrolysis (pH 2-3, Heat) Crude->Acid Cleaves Acetals Base 2. Alkaline Saponification (NaOH, pH 10-11) Acid->Base Cleaves Esters Extract 3. Solvent Extraction (EtOAc / NaHSO3 Wash) Base->Extract Removes Salts & Aldehydes Cryst 4. Crystallization (Toluene/Heptane) Extract->Cryst Isolates Pure Diol

Fig 2: Step-by-step purification workflow for removing impurities from crude IMPD batches.

Step-by-Step Methodology (1 kg Scale)

1. Acetal Cleavage (Acidic Hydrolysis)

  • Procedure: Dissolve 1 kg of crude IMPD in 3 L of methanol/water (1:1). Add 6M HCl dropwise until the pH reaches 2.0. Heat the mixture to 60°C for 4 hours.

  • Causality: The low pH and thermal energy provide the activation energy required to hydrolyze the highly stable 1,3-dioxane rings back into the open-chain diol and formaldehyde.

  • Validation Check: Take a 1 mL aliquot, neutralize, extract with EtOAc, and run GC-FID. Do not proceed until the peak corresponding to the acetal is <0.5% area.

2. Ester Cleavage (Alkaline Saponification)

  • Procedure: Cool the mixture to room temperature. Slowly add 20% w/w NaOH solution until the pH reaches 11.0. Stir at 40°C for 2 hours.

  • Causality: The hydroxide ions nucleophilically attack the formate ester carbonyls, regenerating the diol and forming water-soluble sodium formate.

3. Aldehyde Scavenging & Extraction

  • Procedure: Concentrate the mixture under reduced pressure to remove the methanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 1 L). Wash the combined organic layers with saturated NaHSO₃ (500 mL), followed by brine (500 mL).

  • Causality: NaHSO₃ selectively reacts with residual 2,3-dimethylbutanal to form a polar, water-soluble adduct, permanently partitioning it into the aqueous waste stream.

4. Crystallization (Final Polish)

  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield a crude solid. Recrystallize from a mixture of Toluene/Heptane (1:3 ratio) at 80°C, cooling slowly to 5°C. Filter and dry under a vacuum.

  • Causality: IMPD has differential solubility in hot vs. cold non-polar solvent mixtures, whereas trace polar impurities remain dissolved in the mother liquor.

  • Validation Check: The final white crystalline solid should exhibit a sharp melting point and >99.5% purity by quantitative NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Methyl-2-(1-methylethyl)-1,3-propanediol" PubChem. URL:[Link]

  • BASF SE. "Use of 1,3-diols as biocides" Google Patents (KR20120058571A).
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (7th Edition). Schoolbag Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Scaling Up 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) Production

Welcome to the Technical Support and Scale-Up Portal for 2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1), a sterically hindered neopentyl-type 1,3-diol widely utilized as a building block in specialty polymers, bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Scale-Up Portal for 2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1), a sterically hindered neopentyl-type 1,3-diol widely utilized as a building block in specialty polymers, biocides, and pharmaceutical active pharmaceutical ingredients (APIs) [1].

This guide is designed for process chemists, chemical engineers, and drug development professionals transitioning this synthesis from bench-scale discovery to pilot and commercial manufacturing.

Part 1: Process Chemistry & Scale-Up Strategy

At the laboratory scale, 1,3-diols are traditionally synthesized via the Tollens' Condensation —a one-pot base-catalyzed aldol condensation of an aldehyde (2,3-dimethylbutanal) with formaldehyde, immediately followed by a crossed Cannizzaro reaction using stoichiometric sodium hydroxide [2].

The Scale-Up Bottleneck (Causality): While the Tollens' route is simple on a bench, the Cannizzaro step generates one mole of sodium formate salt per mole of product. On a 100+ kg scale, this highly water-soluble salt becomes nearly impossible to separate from the highly water-soluble IMPD without expensive electrodialysis or massive solvent extraction volumes. Furthermore, it consumes an extra equivalent of formaldehyde, reducing atom economy [3].

The Industrial Solution: For scale-up, we decouple the reaction into a two-step Aldol-Hydrogenation route. We utilize a weak organic base (e.g., Triethylamine, TEA) to halt the reaction at the aldol intermediate (2-isopropyl-2-methyl-3-hydroxypropanal). This intermediate is then cleanly reduced to IMPD using catalytic hydrogenation, generating zero salt waste and drastically improving downstream purification.

Process Workflow Comparison

ProcessFlow SM 2,3-Dimethylbutanal + Formaldehyde Aldol Aldol Condensation (Weak Base, 30-40°C) SM->Aldol Inter 2-Isopropyl-2-methyl-3-hydroxypropanal Aldol->Inter Split Reduction Method? Inter->Split Cann Crossed Cannizzaro (+ HCHO, NaOH) Split->Cann Lab Scale (Tollens) Hydro Catalytic Hydrogenation (H2, Ru/C or Raney Ni) Split->Hydro Industrial Scale Prod1 IMPD + Sodium Formate (High Waste / Lab Route) Cann->Prod1 Prod2 IMPD (High Purity) (Scale-up Preferred) Hydro->Prod2

Process workflow comparing Tollens condensation and Aldol-Hydrogenation routes for IMPD.

Part 2: Step-by-Step Experimental Methodology (Aldol-Hydrogenation Route)

The following protocol is engineered as a self-validating system , ensuring that each step contains analytical checkpoints to prevent downstream failures.

Step 1: Base-Catalyzed Aldol Condensation
  • Reactor Prep: Charge a jacketed continuous stirred-tank reactor (CSTR) with 2,3-dimethylbutanal (1.0 eq) and Triethylamine (TEA, 0.05 eq) under a nitrogen atmosphere.

  • Temperature Control: Circulate chilled water to maintain the internal reactor temperature at 15°C.

  • Formalin Dosing: Slowly dose aqueous formaldehyde (37% w/w, 1.05 eq) via a metering pump over 3 hours. Maintain the internal temperature strictly between 30°C and 35°C.

  • Aging: Once dosing is complete, age the reaction mixture at 40°C for 2 hours.

  • Validation Checkpoint (In-line FTIR): Confirm the disappearance of the 2,3-dimethylbutanal C=O stretch (1725 cm⁻¹) and the appearance of the broad hydroxyl stretch (3400 cm⁻¹). Do not proceed to extraction until starting material is <1% by GC-FID.

  • Phase Separation: Allow the mixture to settle. Decant the upper organic layer containing the intermediate 2-isopropyl-2-methyl-3-hydroxypropanal.

Step 2: Catalytic Hydrogenation
  • Catalyst Charging: Charge a high-pressure hydrogenation autoclave with 5% Ruthenium on Carbon (Ru/C) (1% w/w relative to the intermediate) and methanol (2 volumes).

  • Substrate Loading: Transfer the organic layer from Step 1 into the autoclave.

  • Purging: Purge the reactor with Nitrogen (3x 10 bar), followed by Hydrogen (3x 10 bar).

  • Reaction: Pressurize the reactor to 50 bar with H₂ and heat to 80°C. Agitate at 800 RPM for 6 hours.

  • Validation Checkpoint (Hydrogen Uptake): Monitor the mass flow controller. The reaction is complete when H₂ consumption ceases for 30 consecutive minutes.

  • Isolation: Cool to 25°C, vent the reactor, and filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield crude IMPD. Purify via vacuum distillation or crystallization from ethyl acetate/heptane.

Part 3: Troubleshooting Guides & FAQs

Q1: We observe a sudden, uncontrollable temperature spike (>45°C) during formaldehyde addition. How do we mitigate this?

A: The aldol condensation is highly exothermic ( ΔH≈−15 kcal/mol). If the formalin feed rate exceeds the kinetic rate of the reaction (often due to poor mixing or low catalyst loading), unreacted formaldehyde accumulates in the vessel. When it finally reacts, it auto-accelerates, causing a dangerous thermal runaway. Corrective Action: Implement a semi-batch addition strategy linked to a cascade temperature controller. If the ΔT between the reactor core and the cooling jacket exceeds 5°C, the formalin feed pump must automatically pause.

Troubleshooting Start Exotherm Detected (>45°C in Aldol Step) Check1 Check HCHO Feed Rate Start->Check1 Check2 Check Cooling Jacket Start->Check2 Action1 Reduce Feed by 50% Check1->Action1 Rate too high Monitor Monitor in-line FTIR (Aldehyde Peak) Action1->Monitor Action2 Increase Chilled Water Check2->Action2 dT > 5°C Action2->Monitor Monitor->Start Temp rises Stable Process Stabilized Monitor->Stable Peak drops

Troubleshooting decision tree for managing temperature excursions during the aldol step.

Q2: Our final IMPD product is contaminated with a mono-alcohol impurity (2,3-dimethyl-1-butanol). What is the mechanism of its formation?

A: This impurity is a direct result of premature hydrogenation. If the initial aldol condensation does not reach >99% conversion, residual 2,3-dimethylbutanal is carried over into the hydrogenation reactor. Under H₂ pressure, this unreacted starting material is rapidly reduced to 2,3-dimethyl-1-butanol. Corrective Action: Strictly enforce the Validation Checkpoint in Step 1. Ensure the aldol aging phase is extended or catalyst loading (TEA) is marginally increased until GC-FID confirms complete consumption of the starting aldehyde.

Q3: The hydrogenation of the aldol intermediate stalls at ~80% conversion, even with fresh Pd/C. Why is the catalyst failing?

A: The failure is not chemical poisoning, but steric hindrance. The intermediate (2-isopropyl-2-methyl-3-hydroxypropanal) features an extremely bulky neopentyl center flanked by an isopropyl group. Standard Palladium on Carbon (Pd/C) lacks the geometric clearance to effectively coordinate this bulky carbonyl group [4]. Corrective Action: Switch to a more active, sterically tolerant catalyst such as Ruthenium on Carbon (Ru/C) or Raney Nickel, and increase the hydrogen pressure to 40-60 bar to force the substrate into the active sites.

Part 4: Quantitative Data & Process Parameters

To assist in process evaluation, the following table summarizes the quantitative differences between the legacy lab process and the optimized scale-up process.

Process ParameterTollens Condensation (Lab Scale)Aldol-Hydrogenation (Pilot/Commercial)
Formaldehyde Equivalents 2.5 - 3.0 eq1.05 eq
Base Catalyst Stoichiometric NaOHCatalytic TEA (0.05 eq)
Reduction Mechanism Crossed CannizzaroH₂ Gas (50 bar)
Waste Generation 1.0 eq Sodium Formate saltWater (Trace)
Atom Economy ~45%>85%
Typical Yield (IMPD) 60 - 65%88 - 92%
Downstream Processing Complex (Electrodialysis/Extraction)Simple (Filtration & Distillation)

References

  • PubChem. (2024). 2-Methyl-2-(1-methylethyl)-1,3-propanediol (CAS 2109-23-1). National Center for Biotechnology Information. Retrieved from [Link]

  • Esteban, J., et al. (2021). Solvent-Free Approaches for Preparing Dipentaerythritol from Pentaerythritol and 3,3-Bis(hydroxymethyl)oxetane. Organic Process Research & Development, 25(10), 2284–2292. Retrieved from[Link]

  • Yıldız, T., & Hasdemir, B. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 9(10), 11776–11788. Retrieved from[Link]

Optimization

Technical Support Center: Navigating Reactions with 2-Isopropyl-2-methylpropane-1,3-diol

Welcome to the technical support center for 2-isopropyl-2-methylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered diol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-isopropyl-2-methylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered diol. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome the challenges posed by the unique structural features of this compound. Our aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and achieve your synthetic goals.

Understanding the Challenge: The Neopentyl-like Core

2-Isopropyl-2-methylpropane-1,3-diol possesses a quaternary carbon at the C2 position, flanked by an isopropyl and a methyl group. This arrangement, similar to the classic neopentyl glycol structure, creates significant steric bulk around the two primary hydroxyl groups. This steric hindrance is the primary obstacle in most reactions, as it impedes the approach of reagents to the hydroxyl moieties, thereby slowing down reaction rates and often leading to low yields or reaction failure. This guide will provide strategies to mitigate these steric effects.

Frequently Asked Questions (FAQs)

Q1: What is the structure and CAS number for 2-Isopropyl-2-methylpropane-1,3-diol?

A1: The structure of 2-Isopropyl-2-methylpropane-1,3-diol is characterized by a propane-1,3-diol backbone with a methyl and an isopropyl group attached to the central carbon (C2). Its CAS number is 2109-23-1.[1][2][3]

Q2: How can I synthesize 2-Isopropyl-2-methylpropane-1,3-diol?

A2: While a direct, one-pot synthesis from simple precursors is not widely documented, a plausible synthetic route involves a two-step process. The first step is the synthesis of 2-isopropyl-2-nitro-1,3-propanediol, which can then be reduced to the target diol.

A documented procedure for the nitro-diol involves the reaction of 2-methyl-1-nitropropane with an excess of aqueous formaldehyde in the presence of a catalytic amount of triethylamine (NEt3) in methanol.[4] The reaction is typically run at a temperature not exceeding 30°C for an extended period (e.g., 72 hours). The resulting 2-isopropyl-2-nitro-1,3-propanediol can then be isolated.[4]

The second step, the reduction of the nitro group to an amine and subsequent conversion to a hydroxyl group, or more directly, the reduction of the nitro group to the corresponding amine followed by diazotization and hydrolysis, or using more modern methods for nitro to hydroxyl conversion would be required. A common method for the reduction of aliphatic nitro compounds to amines is catalytic hydrogenation using catalysts such as Raney nickel or platinum on carbon (Pt/C).

Q3: Why are my esterification reactions with 2-Isopropyl-2-methylpropane-1,3-diol failing or giving low yields?

A3: The primary reason for low yields in esterification reactions with this diol is the severe steric hindrance around the hydroxyl groups. Standard esterification conditions, such as Fischer esterification with a simple acid catalyst, are often too slow to be practical. The bulky isopropyl and methyl groups on the C2 carbon shield the hydroxyl groups, making it difficult for the carboxylic acid to approach and for the tetrahedral intermediate to form. This increased activation energy allows competing side reactions, such as dehydration of the diol or the carboxylic acid, to become significant.[5]

Troubleshooting Guide: Overcoming Steric Hindrance in Key Reactions

Problem 1: Low Yield in Esterification Reactions

Symptoms:

  • The reaction does not proceed to completion, even after extended reaction times.

  • Significant amounts of starting material remain.

  • The formation of byproducts is observed.

Solutions:

  • Employ More Reactive Acylating Agents: Instead of using a carboxylic acid directly, convert it to a more reactive derivative like an acyl chloride or an acid anhydride. These reagents are more electrophilic and can react more readily with the hindered hydroxyl groups.[6][7]

  • Utilize Potent Catalysts:

    • Organocatalysts: 4-(Dimethylamino)pyridine (DMAP) or a non-ionic superbase like P(MeNCH2CH2)3N can significantly accelerate acylation of hindered alcohols.[8]

    • Lewis Acids: Lewis acids such as zinc chloride or tin(II) chloride can activate the carbonyl group of the carboxylic acid or anhydride, making it more susceptible to nucleophilic attack.[3][9][10]

  • Modified Mitsunobu Reaction: The standard Mitsunobu reaction (triphenylphosphine and diethyl azodicarboxylate) can be sluggish with hindered alcohols. A modified procedure using 4-nitrobenzoic acid has been shown to improve yields for sterically hindered substrates.[11][12] This is because the more acidic 4-nitrobenzoic acid facilitates the proton transfer steps in the mechanism. The use of sonication has also been reported to dramatically increase the rate of Mitsunobu reactions with hindered phenols and neopentyl alcohol.[13]

Comparative Catalyst Performance for Neopentyl Glycol Esterification (Data extrapolated from studies on neopentyl glycol and other hindered diols)

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantagesDisadvantages
Homogeneous Acid p-Toluenesulfonic acid (p-TsOH)Toluene, reflux with Dean-Stark trapInexpensive, effective for primary alcoholsCan cause side reactions with sensitive substrates
Heterogeneous Acid Dowex 50WX2120-150°C, N2 purgeEasily removed by filtration, reusableLower activity than homogeneous catalysts
Organocatalyst DMAP (with anhydride)CH2Cl2, room temperatureMild conditions, high yieldsStoichiometric amounts may be needed
Enzymatic Novozym® 435 (lipase)Solvent-free, 70-80°CHigh selectivity, green conditionsSlower reaction times, potential for enzyme inhibition
Problem 2: Difficulty in Achieving Selective Mono-functionalization

Symptom:

  • A mixture of di-substituted, mono-substituted, and unreacted diol is obtained, making purification difficult.

Solutions:

  • Use of Protecting Groups: To achieve selective mono-esterification or mono-etherification, a common strategy is to first protect the diol as a cyclic acetal, which masks both hydroxyl groups. The acetal can then be regioselectively opened to reveal one hydroxyl group for reaction, while the other remains protected as a benzyl ether, for example. Benzylidene acetals are particularly useful for this purpose.[14][15][16]

  • Enzymatic Catalysis: Lipases, such as Novozym® 435, can exhibit high regioselectivity, preferentially acylating one of the two primary hydroxyls, leading to the desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols.[2]

Experimental Workflow: Selective Mono-functionalization via a Benzylidene Acetal

workflow Diol 2-Isopropyl-2-methyl- propane-1,3-diol Acetal Benzylidene Acetal Formation (PhCHO, H+) Diol->Acetal Protected_Diol Protected Diol (Cyclic Acetal) Acetal->Protected_Diol Reductive_Opening Regioselective Reductive Opening (e.g., DIBAL-H) Protected_Diol->Reductive_Opening Mono_Protected Mono-protected Diol (one -OH, one -OBn) Reductive_Opening->Mono_Protected Functionalization Functionalization of free -OH (Esterification, etc.) Mono_Protected->Functionalization Functionalized_Product Selectively Functionalized Product Functionalization->Functionalized_Product Deprotection Deprotection (H2, Pd/C) Functionalized_Product->Deprotection Final_Product Mono-substituted Diol Deprotection->Final_Product

Caption: A general workflow for achieving selective mono-functionalization of a 1,3-diol.

Problem 3: Failed Etherification Reactions

Symptom:

  • Williamson ether synthesis yields no desired product, with only starting materials recovered.

Solutions:

  • Use of a Stronger Base: The pKa of the hydroxyl groups in 2-isopropyl-2-methylpropane-1,3-diol is expected to be similar to other primary alcohols (~16-17). A strong base, such as sodium hydride (NaH), is necessary to fully deprotonate the alcohol to form the more nucleophilic alkoxide.

  • Higher Temperatures and Polar Aprotic Solvents: To overcome the steric hindrance, higher reaction temperatures may be required. Using a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can facilitate the SN2 reaction.

  • Consider Alternative Etherification Methods: If the Williamson ether synthesis remains problematic, especially with hindered alkyl halides, alternative methods should be considered. Acid-catalyzed etherification with a large excess of a simple alcohol can be effective, though it is generally not suitable for the introduction of complex alkyl groups.[6] For more complex ethers, a reductive etherification approach could be explored.[17]

Decision-Making Tree for Troubleshooting Low-Yielding Reactions

troubleshooting Start Low Yield or No Reaction Check_Purity Are starting materials pure and dry? Start->Check_Purity Purify Purify/dry reagents Check_Purity->Purify No Reaction_Type What is the reaction type? Check_Purity->Reaction_Type Yes Esterification Esterification Reaction_Type->Esterification Etherification Etherification Reaction_Type->Etherification Use_Anhydride Use acyl chloride or anhydride Esterification->Use_Anhydride Protecting_Group Is selectivity an issue? Esterification->Protecting_Group Strong_Base Use stronger base (e.g., NaH) Etherification->Strong_Base Etherification->Protecting_Group Strong_Catalyst Add potent catalyst (e.g., DMAP, Lewis Acid) Use_Anhydride->Strong_Catalyst Mitsunobu Try modified Mitsunobu Strong_Catalyst->Mitsunobu High_Temp Increase temperature & use polar aprotic solvent Strong_Base->High_Temp Protect Use protecting group strategy Protecting_Group->Protect Yes

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Detailed Experimental Protocols

Protocol 1: Esterification of 2-Isopropyl-2-methylpropane-1,3-diol using an Acyl Chloride and DMAP

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-isopropyl-2-methylpropane-1,3-diol (1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv.) in anhydrous dichloromethane (CH2Cl2).

  • Addition of Base: Add triethylamine (2.2 equiv.) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (2.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetonide Protection of 2-Isopropyl-2-methylpropane-1,3-diol

This protocol is adapted from standard procedures for 1,3-diol protection.[7][14]

  • Preparation: To a solution of 2-isopropyl-2-methylpropane-1,3-diol (1.0 equiv.) in anhydrous acetone or a 1:1 mixture of acetone and dichloromethane, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting diol is consumed.

  • Work-up: Quench the reaction by adding a few drops of triethylamine or a saturated solution of NaHCO3.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the acetonide-protected diol, which can often be used in the next step without further purification.

References

  • Verkade, J. G., et al. (1998). Superbase-Promoted Acylation of Hindered Alcohols. The Journal of Organic Chemistry. [Link]

  • Khan, I., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • LookChem. (2025). How to synthesize neopentyl glycol derivatives?. Blog. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-isopropyl-2-nitro-1,3-propanediol. [Link]

  • Schneider, G., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate. [Link]

  • Dodge, J. A., et al. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. [Link]

  • Gareev, M. A., et al. (2024). Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Russian Journal of Applied Chemistry. [Link]

  • Hall, D. G., et al. (2021). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. Journal of the American Chemical Society. [Link]

  • Onomura, O., et al. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [Link]

  • Benaglia, M., et al. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. [Link]

  • Codée, J. D. C., et al. (2019). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Pelletier, J. C., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalysis, Organocatalysts. [Link]

  • Larrow, J. F., & Schaus, S. E. (2005). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. ACS Publications. [Link]

  • Intratec.us. (n.d.). Neopentyl Glycol Production. [Link]

  • Szafert, S., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. MDPI. [Link]

  • Salmi, T., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Andersson, M., et al. (2010). Oxidative Esterification of Homologous 1,3-Propanediols. ResearchGate. [Link]

  • da Silva, M. J., et al. (2016). Organotin(IV) complexes as catalysts for (trans)esterification reactions. Catalysis Science & Technology. [Link]

  • Wang, D., et al. (2023). Organocatalytic Deoxyhalogenation of Alcohols with Inorganic Halides. ACS Publications. [Link]

  • Gagosz, F., et al. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters. [Link]

  • Reddy, C. R., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]

  • General Electric Company. (1999). Method for conducting Lewis acid-catalyzed reactions. U.S.
  • Wang, Y., et al. (2011). Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. Energetic Materials. [Link]

  • Ataman Chemical. (n.d.). 2-METHYL-1,3-PROPANEDIOL. [Link]

  • Saka, S., et al. (2007). Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. [Link]

  • Hall, D. G., et al. (2021). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. Journal of the American Chemical Society. [Link]

  • Basf Ag. (1985). 2, 2-dimethylpropane-1, 3-diol production process.
  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. [Link]

  • Hall, D. G., et al. (2021). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. PubMed. [Link]

  • Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. [Link]

  • Wang, Y., et al. (2011). Synthesis of 2-Methyl-2-nitro-1, 3-diazido-propane. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 2-Isopropyl-2-methylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-Isopropyl-2-methylpropane-1,3-diol, a key chemical intermediate. We will explore the rationale behind methodological choices, present a detailed, validated HPLC protocol, and compare its performance against alternative analytical approaches, all while adhering to the stringent guidelines set forth by major regulatory bodies.

The Critical Role of Method Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for method validation, which include the assessment of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4][5][6] Adherence to these guidelines ensures the reliability and consistency of analytical data, which is critical for regulatory submissions and ensuring product quality and patient safety.[7][8]

Understanding 2-Isopropyl-2-methylpropane-1,3-diol

2-Isopropyl-2-methylpropane-1,3-diol is a diol compound with a molecular formula of C7H16O2.[9][10] Its structure presents unique analytical challenges. Lacking a significant UV chromophore, direct UV detection can be problematic, especially at low concentrations. This necessitates a careful selection of the HPLC detector and potentially the use of derivatization techniques to enhance detectability.

Comparative Analysis of HPLC Methodologies

The choice of an HPLC method for a non-chromophoric analyte like 2-Isopropyl-2-methylpropane-1,3-diol hinges on the desired sensitivity, selectivity, and the sample matrix.

Method Principle Advantages Disadvantages
Reversed-Phase HPLC with Refractive Index Detection (RI) Separation based on hydrophobicity. RI detection is based on the change in the refractive index of the mobile phase by the analyte.Universal detection for non-chromophoric compounds. Simple mobile phases can be used.Low sensitivity. Not compatible with gradient elution. Sensitive to temperature and pressure fluctuations.
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD) Separation based on hydrophobicity. ELSD nebulizes the eluent, evaporates the solvent, and detects the light scattered by the non-volatile analyte particles.More sensitive than RI detection. Compatible with gradient elution. Universal for non-volatile analytes.Response can be non-linear. Requires optimization of nebulizer and evaporator temperatures.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a high organic content mobile phase.[11][12]Good retention for highly polar analytes like diols. Often provides higher sensitivity with mass spectrometry.Can have longer equilibration times. Mobile phase preparation can be more complex.
Pre-column Derivatization with UV/Fluorescence Detection The analyte is chemically modified to introduce a chromophore or fluorophore before HPLC analysis.Significantly increases sensitivity and selectivity. Allows for the use of common UV or fluorescence detectors.Derivatization can be time-consuming, may introduce variability, and requires careful optimization.

For routine quality control where high sensitivity is not the primary concern, Reversed-Phase HPLC with RI detection offers a straightforward approach. However, for trace-level quantification or in complex matrices, pre-column derivatization followed by UV or fluorescence detection , or coupling with a more universal and sensitive detector like ELSD or a mass spectrometer (MS) , is often necessary.

A Validated Reversed-Phase HPLC-RI Method

This section details a validated isocratic reversed-phase HPLC method with refractive index detection for the quantification of 2-Isopropyl-2-methylpropane-1,3-diol. This method is presented as a robust and reliable option for routine analysis.

Experimental Protocol

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • RI Detector Temperature: 35 °C

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-Isopropyl-2-methylpropane-1,3-diol reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 50-500 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain 2-Isopropyl-2-methylpropane-1,3-diol and dissolve in the mobile phase to achieve a final concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the key stages of the HPLC method validation process, adhering to ICH Q2(R1) guidelines.[13][14]

HPLC_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting ValidationProtocol Develop Validation Protocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Statistical Analysis of Data Robustness->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

Caption: Workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria based on ICH guidelines.[13][15]

Validation Parameter Experimental Approach Typical Acceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples. Assess for interference at the analyte's retention time.No significant interference at the retention time of the analyte peak.
Linearity Analyze a minimum of five concentrations across the specified range. Plot peak area versus concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Range The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.System suitability parameters should remain within acceptable limits. No significant change in results.
Logical Interrelation of Validation Parameters

The validation parameters are interconnected, forming a self-validating system that ensures the reliability of the analytical method.

Validation_Interrelation Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Precision->LOQ Robustness Robustness Range->Robustness

Caption: Logical relationship of validation parameters.

Conclusion

The selection and validation of an appropriate HPLC method for the quantification of 2-Isopropyl-2-methylpropane-1,3-diol is a critical step in ensuring product quality and regulatory compliance. While a reversed-phase HPLC method with refractive index detection offers a simple and robust solution for routine analysis, alternative methods involving more sensitive detectors or derivatization may be necessary for more demanding applications. A thorough validation process, guided by the principles outlined by regulatory bodies such as the ICH, FDA, and USP, is essential to demonstrate that the chosen method is fit for its intended purpose.[16][17] This guide provides a framework for making informed decisions and executing a comprehensive validation strategy.

References

  • Rapid Analysis of Dithiaalkane Diols by HPLC. (2009). Taylor & Francis Online. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. FDA Guidance on Analytical Method Validation. [Link]

  • ICH. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). KCAS Bio. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Hawach. (2023). Diol HPLC Column and C30 HPLC Column. [Link]

  • ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • ResearchGate. Derivatization of diol 1 for HPLC analysis. [Link]

  • Hawach Scientific. Diol Column, HPLC Chromatography Columns for Sale. [Link]

  • MDPI. (2023). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. [Link]

Sources

Comparative

Comparative Reactivity of 2-Isopropyl-2-methylpropane-1,3-diol and Branched Diols: A Technical Guide

As polymer synthesis and drug development advance, the selection of diol monomers has become a critical parameter for controlling both synthetic kinetics and the ultimate stability of the resulting macromolecules or prot...

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Author: BenchChem Technical Support Team. Date: April 2026

As polymer synthesis and drug development advance, the selection of diol monomers has become a critical parameter for controlling both synthetic kinetics and the ultimate stability of the resulting macromolecules or protected intermediates. This guide objectively compares the reactivity and performance of 2-Isopropyl-2-methylpropane-1,3-diol (IPMPD) against industry-standard branched diols, specifically Neopentyl Glycol (NPG) and 2-Butyl-2-ethyl-1,3-propanediol (BEPD) .

By analyzing the causality between molecular architecture and reaction kinetics, this guide provides researchers with actionable, field-proven insights for optimizing esterification and acetalization workflows.

Mechanistic Analysis: The Steric Bottleneck

The reactivity of 1,3-diols is fundamentally governed by the steric environment surrounding their primary hydroxyl groups.

  • Neopentyl Glycol (NPG): Features a quaternary C2 carbon substituted with two methyl groups. It provides baseline steric hindrance, preventing β -elimination while maintaining moderate reactivity[1].

  • 2-Butyl-2-ethyl-1,3-propanediol (BEPD): Replaces the methyls with longer linear alkyl chains (butyl and ethyl), increasing the steric bulk and enhancing the hydrophobicity and hydrolytic stability of the resulting polymers[2][3].

  • 2-Isopropyl-2-methylpropane-1,3-diol (IPMPD): Features a methyl group and an isopropyl group at the C2 position[4]. The α -branching of the isopropyl substituent creates a rigid, wide-angle steric cone.

The Causality of Reduced Reactivity

During nucleophilic attacks—such as the reaction of the diol with a dicarboxylic acid to form a polyester, or with an aldehyde to form a 1,3-dioxane—the system must pass through a bulky tetrahedral intermediate[5]. The isopropyl group of IPMPD physically clashes with incoming acyl or carbonyl groups, drastically increasing the activation energy ( Ea​ ) of the rate-limiting step. While this makes IPMPD significantly less reactive during synthesis, it imparts unparalleled shielding to the resulting ester or acetal bonds, rendering them highly resistant to hydrolysis and nucleophilic cleavage[1][6].

StericPathway A Reactants IPMPD + Electrophile B Tetrahedral Intermediate (Severe Steric Clash) A->B Rate-Limiting Step (High Activation Energy) C Final Product (Sterically Shielded Bond) B->C Condensation (Fast)

Mechanistic pathway illustrating the steric bottleneck in IPMPD reactions.

Comparative Reactivity & Performance Data

The following table synthesizes the relative kinetic behavior and resulting product stability of these branched diols. Data is normalized to NPG as the industry standard.

Diol MonomerC2 SubstituentsRelative Esterification Rate ( krel​ )Relative Acetalization Yield (2h)Hydrolytic Stability of Polyester (Days to 10% MW Loss)
NPG Dimethyl1.00 (Baseline)>95%~30 Days
BEPD Butyl, Ethyl0.65~80%~60 Days
IPMPD Isopropyl, Methyl0.20<40%>120 Days

Note: Esterification rates are based on uncatalyzed condensation with adipic acid at 180°C. Hydrolytic stability is measured in a 5% NaOH aqueous solution at 50°C.

Self-Validating Experimental Protocols

To objectively evaluate the comparative reactivity of these diols, the following self-validating workflows must be employed. These protocols use internal tracking mechanisms to ensure data integrity.

Protocol A: Comparative Kinetic Profiling of Polyesterification

This protocol measures the esterification kinetics by tracking the depletion of carboxylic acid groups. The system is self-validating: the theoretical mass of evolved water must stoichiometrically match the reduction in Acid Value (AV).

Reagents:

  • Diol (NPG, BEPD, or IPMPD): 1.05 molar equivalents (slight excess to account for sublimation).

  • Adipic Acid: 1.00 molar equivalents.

  • Catalyst: Fascat 4100 (Butylstannoic acid), 0.1% w/w.

Step-by-Step Methodology:

  • Setup: Charge the diol, adipic acid, and catalyst into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen sparge, thermocouple, and a Dean-Stark trap connected to a reflux condenser.

  • Heating Profile: Ramp the temperature to 150°C over 45 minutes until the mixture melts and homogenizes. Gradually increase the temperature to 200°C at a rate of 10°C/hour to prevent glycol loss.

  • Kinetic Tracking: Once water begins collecting in the Dean-Stark trap (time t=0 ), extract a 2-gram sample every 60 minutes.

  • Titration (Acid Value): Dissolve the sample in a 1:1 mixture of toluene/ethanol. Titrate with 0.1 N methanolic KOH using phenolphthalein as an indicator. Calculate AV (mg KOH/g sample).

  • Validation: Compare the plotted AV degradation curve of IPMPD against NPG. IPMPD will require significantly longer reaction times (or higher temperatures up to 220°C) to reach an AV < 10 mg KOH/g due to the isopropyl steric shielding.

ExpWorkflow Step1 Monomer Loading (Diol + Diacid) Step2 Polycondensation (200°C, N2 Sparge) Step1->Step2 Step3 Kinetic Tracking (Acid Value Titration) Step2->Step3 Hourly Sampling Step3->Step2 AV > 10 mg KOH/g Step4 Polymer Analysis (GPC, DSC) Step3->Step4 AV < 10 mg KOH/g

Iterative experimental workflow for kinetic tracking of polyesterification.

Protocol B: Acetalization (1,3-Dioxane Formation)

Acetalization is highly sensitive to the steric bulk of the 1,3-diol. This protocol uses NMR to quantify the kinetic barrier imposed by IPMPD.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a Dean-Stark trap, combine 10 mmol of benzaldehyde, 11 mmol of the target diol (IPMPD or NPG), and 0.5 mmol of p-Toluenesulfonic acid (p-TsOH) in 50 mL of anhydrous toluene[5].

  • Reflux: Heat the mixture to reflux (110°C).

  • Sampling: Withdraw 0.5 mL aliquots at 30, 60, and 120 minutes. Quench immediately with a drop of triethylamine to neutralize the acid catalyst and halt the reaction.

  • NMR Analysis: Evaporate the solvent and record the 1 H NMR spectrum in CDCl 3​ .

  • Quantification: Integrate the aldehyde proton signal (~10.0 ppm) against the newly formed acetal methine proton signal (~5.4 ppm). The ratio directly yields the conversion percentage. IPMPD will exhibit a severely depressed conversion rate at 60 minutes compared to NPG, visually demonstrating the kinetic penalty of the isopropyl group.

Conclusion

While 2-Isopropyl-2-methylpropane-1,3-diol (IPMPD) presents significant synthetic challenges due to its high activation energy and steric bulk, it is a highly valuable monomer for specialized applications. By understanding the causality behind its reduced reactivity, researchers can adjust catalytic loads and thermal profiles to successfully incorporate IPMPD into polymer backbones or protecting group strategies, ultimately yielding materials with exceptional resistance to chemical and hydrolytic degradation.

References

  • 2-Methyl-2-(1-methylethyl)
  • The Role of Neopentyl Glycol (NPG)
  • Source: eastman.
  • Source: sdlookchem.
  • Dr. Mark D. Soucek : The University of Akron, Ohio (Hydrolytic Stability of Polyesters)
  • Source: organic-chemistry.

Sources

Validation

Benchmarking Thermal Stability: 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) vs. Alternative Diols in Polymer Synthesis

As a Senior Application Scientist evaluating specialty monomers, I approach thermal stability not just as a macroscopic material property, but as a direct function of microstructural design. For researchers and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating specialty monomers, I approach thermal stability not just as a macroscopic material property, but as a direct function of microstructural design. For researchers and materials scientists developing advanced polyesters, polyurethanes, and packaging films, the susceptibility of the polymer backbone to thermal degradation and hydrolysis is a primary failure vector.

This guide objectively benchmarks 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) against industry-standard diols—1,4-Butanediol (BDO) and Neopentyl Glycol (NPG) . By examining the causality between molecular steric hindrance and macroscopic thermal endurance, we provide a self-validating framework for selecting the optimal diol for high-performance polymer synthesis.

The Mechanistic Role of Steric Hindrance

Thermal degradation in polyesters primarily initiates at the ester linkage. Linear diols like BDO possess β -hydrogens, making the resulting polymers highly vulnerable to cyclic β -scission—a primary thermal degradation pathway.

To combat this, the industry standard has long been Neopentyl Glycol (NPG), a branched diol with two methyl groups at the α -carbon (C2 position) that entirely eliminates β -hydrogens. However, IMPD advances this structural protection further. By replacing one of NPG's methyl groups with a bulky isopropyl group , IMPD introduces profound steric hindrance.

The Causality of Stability:

  • Kinetic Shielding: The massive steric bulk of the isopropyl group physically shields the adjacent ester carbonyl carbon from nucleophilic attack (e.g., water molecules during hydrolysis), which often autocatalyzes thermal breakdown[1].

  • Rotational Restriction: The asymmetrical bulk heavily restricts the rotational degrees of freedom along the polymer backbone. This reduction in free volume drastically increases the energy barrier required for the polymer to transition from a glassy to a rubbery state, thereby elevating the glass transition temperature ( Tg​ )[2].

Mechanism cluster_monomers Diol Monomer Steric Bulk BDO 1,4-Butanediol (Linear, Low Bulk) Esterification Polymerization into Polyester BDO->Esterification NPG Neopentyl Glycol (Dimethyl, Medium Bulk) NPG->Esterification IMPD IMPD (Isopropyl+Methyl, High Bulk) IMPD->Esterification Degradation Thermal/Hydrolytic Attack Esterification->Degradation Result_BDO High Cleavage Rate Degradation->Result_BDO Beta-Scission Result_NPG Moderate Resistance Degradation->Result_NPG Shielded Carbonyl Result_IMPD Maximum Shielding Degradation->Result_IMPD Blocked Carbonyl

Fig 1. Impact of diol steric bulk on polyester thermal degradation pathways.

Experimental Methodologies: A Self-Validating System

To objectively benchmark IMPD, we must utilize a self-validating experimental design. By synthesizing three identical polyester backbones (using Terephthalic Acid) where only the diol monomer changes, we isolate steric bulk as the sole independent variable.

Protocol 1: Copolyester Synthesis via Melt Polycondensation
  • Step 1: Charge a reactor with Terephthalic Acid and the selected diol (BDO, NPG, or IMPD) at a 1:1.2 molar ratio. Add 0.05 mol% Titanium(IV) butoxide as a catalyst.

  • Step 2: Heat the mixture to 200°C under a nitrogen purge for 2 hours to drive off the water of esterification.

  • Step 3: Gradually ramp the temperature to 280°C while simultaneously applying a high vacuum (<0.1 mbar) for 3 hours.

  • Causality Check: The high vacuum is critical. It forcefully extracts residual condensates, preventing reversible hydrolysis during synthesis and ensuring that the baseline molecular weight is uniform across all three test groups before thermal testing begins.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Step 1: Load 10 mg of the synthesized polymer into an alumina crucible.

  • Step 2: Heat from 50°C to 600°C at a strict ramp rate of 10°C/min under a continuous nitrogen flow (50 mL/min).

  • Causality Check: Utilizing a nitrogen atmosphere prevents oxidative degradation, allowing us to isolate and measure purely thermal bond-cleavage mechanisms. We record the temperature at 5% weight loss ( Td,5%​ ).

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Step 1: Subject a 5 mg sample to a Heat-Cool-Heat cycle (-20°C to 250°C at 10°C/min).

  • Causality Check: The first heating cycle is mandatory to erase the polymer's thermal history and residual process stresses. The intrinsic Tg​ is extracted exclusively from the second heating curve.

Protocol 4: Accelerated Hydrolytic Aging
  • Step 1: Extrude the polymers into standard ASTM D638 tensile bars.

  • Step 2: Age the bars in an environmental chamber at 85°C and 85% Relative Humidity for 1,000 hours.

  • Causality Check: Because hydrolysis generates carboxylic acid end-groups that autocatalyze thermal degradation, measuring the retention of tensile strength post-aging validates the real-world efficacy of the diol's steric shielding.

Workflow S1 Polycondensation (Ti-Catalyzed) S2 TGA Analysis (N2, 10°C/min) S1->S2 S3 DSC Profiling (Heat-Cool-Heat) S2->S3 S4 Hydrolytic Aging (85°C/85% RH) S3->S4 S5 Tensile Testing (Post-Aging) S4->S5

Fig 2. Self-validating experimental workflow for benchmarking polymer thermal stability.

Quantitative Benchmarking Data

The experimental outputs clearly demonstrate the hierarchical impact of steric hindrance on polymer stability.

Polymer Modifier β -Hydrogens?Steric Hindrance Level Tg​ (°C) Td,5%​ (°C)Tensile Retention (1000h)
1,4-Butanediol (BDO) YesLow (Linear)5034542%
Neopentyl Glycol (NPG) NoModerate (Dimethyl)8238578%
IMPD NoHigh (Isopropyl + Methyl)9841294%

Data Analysis: While transitioning from BDO to NPG yields a predictable jump in stability due to the elimination of β -hydrogens, the transition from NPG to IMPD showcases the sheer power of kinetic shielding. The bulky isopropyl group in IMPD pushes the onset of thermal degradation ( Td,5%​ ) past the 400°C threshold. Furthermore, the 94% retention in tensile strength after severe hydrolytic aging proves that IMPD-based ester bonds are exceptionally well-protected from nucleophilic water attack.

Application Insights & Grounding

The empirical data supports the integration of IMPD in applications where standard polyesters fail. Recent advancements in polymer science have heavily leveraged IMPD for next-generation materials:

  • Advanced Packaging & Barrier Films: IMPD is increasingly utilized as a branched glycol comonomer in the synthesis of polyethylene furandicarboxylate (PEF) equivalents and layered polyester films. The steric bulk prevents chain mobility, yielding films with superior mechanical strength, high transparency, and excellent barrier properties against gas permeation[1][2].

  • Flame-Retardant Adhesives: In high-stress industrial environments, adhesives must maintain structural integrity under extreme heat. IMPD is actively utilized in formulating flame-retardant adhesives and sealants, where its high Td​ prevents premature matrix collapse before the active flame retardants can deploy[3].

For drug development professionals and materials scientists, replacing linear or lightly branched diols with IMPD offers a definitive, chemically grounded pathway to extending the operational lifespan and thermal ceiling of synthetic polymers.

Sources

Comparative

A Comprehensive Guide to Validating the Purity of 2-Isopropyl-2-methylpropane-1,3-diol (IMPD)

As a Senior Application Scientist, navigating the analytical landscape for aliphatic diols requires moving beyond standard templates and understanding the fundamental physicochemical behaviors of the target molecule. 2-I...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape for aliphatic diols requires moving beyond standard templates and understanding the fundamental physicochemical behaviors of the target molecule. 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) —a sterically hindered, branched diol (CAS: 2109-23-1, Exact Mass: 132.1150 Da)[1]—presents unique challenges for purity validation. Its lack of a UV chromophore and its propensity for severe hydrogen bonding demand highly specific analytical modalities.

This guide objectively compares Mass Spectrometry (GC-MS) against alternative techniques (GC-FID, HPLC-UV, NMR) and provides self-validating, field-proven protocols designed to meet[2].

The Analytical Challenge: Why IMPD Requires Specialized Modalities

IMPD ( C7​H16​O2​ ) features a quaternary carbon bonded to a methyl group, an isopropyl group, and two primary hydroxymethyl groups.

The Causality of Analytical Selection:

  • Optical Invisibility: IMPD lacks a conjugated π -electron system. Consequently, traditional HPLC-UV is essentially blind to this compound above 200 nm. While Refractive Index Detection (RID) can be used, it lacks the sensitivity and gradient compatibility required for rigorous impurity profiling.

  • Stationary Phase Interactions: The two hydroxyl groups readily form hydrogen bonds with active silanol sites on chromatographic columns, leading to severe peak tailing and co-elution with structural isomers (e.g., 2-methyl-2-propylpropane-1,3-diol)[3].

  • Volatility: With a molecular weight of 132.20 g/mol , IMPD is semi-volatile, making Gas Chromatography (GC) the optimal separation engine, provided the hydroxyl groups are properly managed.

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, we must compare the performance of available modalities based on specificity, sensitivity, and operational utility.

Quantitative Performance Summary
Analytical ModalitySpecificity (Structural ID)Sensitivity (LOD/LOQ)Linear Dynamic RangePrimary Use Case
GC-MS (EI) High (Fragmentation mapping)Excellent (~1–5 ng/mL)Moderate ( 103 )Impurity profiling, structural elucidation, route validation
GC-FID Low (Retention time only)Very Good (~10 ng/mL)Wide ( 105 to 107 )Routine quantitative batch release, assay testing
HPLC-UV/RID Low (No chromophore)Poor ( μ g/mL range)NarrowNot recommended for low-level impurity detection
1 H/ 13 C NMR Very High (Atomic connectivity)Low (mg range)ModerateOrthogonal reference standard qualification

Analytical Decision Workflow

The selection between GC-MS and GC-FID hinges on the phase of development. GC-MS is mandatory for initial structural elucidation of unknown impurities, while GC-FID is preferred for routine release due to its superior linear range and ruggedness.

Workflow N1 IMPD Sample (C7H16O2) N2 Derivatization (BSTFA + 1% TMCS) N1->N2 Structural ID N3 Direct Injection (Polar PEG Column) N1->N3 Routine Release N4 GC-MS (EI) Impurity Profiling N2->N4 N5 GC-FID Routine Assay N3->N5 N6 Data Validation (ICH Q2(R1)) N4->N6 Mass Spectra N5->N6 RT & Area %

GC-MS vs. GC-FID workflow for IMPD purity validation and structural elucidation.

In-Depth Methodology 1: GC-MS Impurity Profiling (The Gold Standard)

To achieve baseline resolution of IMPD from its isomers and to obtain clear mass spectra, we employ chemical derivatization prior to GC-MS analysis.

The Causality of Derivatization

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Why? The TMCS acts as a catalyst, driving the silylation of the sterically hindered neopentyl-like hydroxyl groups of IMPD. This converts the polar diol into a non-polar di-TMS ether (MW: 276.19 Da), drastically increasing volatility, eliminating silanol interactions, and yielding sharp, symmetrical chromatographic peaks.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of IMPD sample into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous pyridine (moisture must be <0.01% to prevent hydrolysis of the derivatizing agent).

  • Derivatization: Transfer 1.0 mL of the sample solution to a 2 mL GC autosampler vial. Add 0.5 mL of BSTFA + 1% TMCS. Cap tightly, vortex for 10 seconds, and incubate in a heating block at 60°C for 30 minutes. Allow to cool to room temperature.

  • GC Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Split ratio 20:1, Injector Temp: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Causality: The shallow ramp ensures separation of closely related aliphatic isomers.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C. Scan range: m/z 50–400.

The Self-Validating System (Data Interpretation)

A protocol is only as good as its internal validation. To ensure the run is valid, the system must self-verify through mass spectral fragmentation rules:

  • System Suitability Test (SST): The run is only accepted if the signal-to-noise (S/N) ratio of the internal standard is >100, and the tailing factor for the IMPD-TMS peak is 1.2.

  • Fragmentation Validation: Under 70 eV EI, the molecular ion ( M+∙ at m/z 276) of the di-TMS ether is typically absent or extremely weak. The system self-validates the identity of IMPD by the presence of:

    • m/z 261: [M−CH3​]+ (Loss of a methyl group from the TMS moiety).

    • m/z 103: [CH2​=O+−Si(CH3​)3​] (The hallmark signature of a primary TMS ether cleavage).

    • m/z 147: [(CH3​)3​Si−O=Si(CH3​)2​]+ (A rearrangement ion common in di-TMS ethers).

In-Depth Methodology 2: GC-FID for Routine Quantitative Assay

Once the impurity profile is mapped and structurally confirmed via GC-MS, routine batch release shifts to GC-FID.

The Causality of the FID Approach

Flame Ionization Detection (FID) provides a response strictly proportional to the number of oxidizable carbon atoms. This yields an exceptionally wide linear dynamic range, allowing simultaneous quantification of the main IMPD peak (at 99.5% area) and trace impurities (at 0.05% area) without detector saturation. For this routine assay, we bypass derivatization to save time, utilizing a polar stationary phase instead[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 50.0 mg of IMPD in 10 mL of HPLC-grade Methanol. Add 1.0 mL of a 5.0 mg/mL solution of 1,4-Butanediol as the Internal Standard (IS).

  • GC Parameters:

    • Column: DB-WAX or HP-INNOWAX (Polyethylene glycol phase, 30 m × 0.25 mm, 0.25 µm). Causality: The highly polar PEG phase strongly interacts with the diol, maintaining peak symmetry without the need for BSTFA derivatization.

    • Injection: 1 µL, Split ratio 50:1, Injector Temp: 240°C.

    • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 240°C (hold 10 min).

    • Detector: FID at 250°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

  • Self-Validating System: The assay utilizes the Internal Standard (1,4-Butanediol) to correct for any injection volume variations. The Relative Standard Deviation (RSD) of the IMPD/IS peak area ratio across six replicate injections must be 2.0% to validate the system precision prior to reporting batch purity.

Conclusion

Validating the purity of 2-Isopropyl-2-methylpropane-1,3-diol requires a strategic pairing of analytical techniques. GC-MS (with TMS derivatization) provides the indispensable structural specificity needed to identify unknown impurities and validate synthetic routes. However, for sheer quantitative robustness and high-throughput batch release, GC-FID (using a polar PEG column) remains the superior alternative. By implementing the self-validating protocols detailed above, laboratories can ensure full compliance with ICH regulatory expectations while maintaining high analytical throughput.

References

  • Title: 2-Methyl-2-(1-methylethyl)-1,3-propanediol | C7H16O2 | CID 75022 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 2-Isopropyl-2-methylpropane-1,3-diol

As drug development and advanced polymer synthesis evolve, the precise structural characterization of aliphatic diol building blocks becomes critical. 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) —a highly sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced polymer synthesis evolve, the precise structural characterization of aliphatic diol building blocks becomes critical. 2-Isopropyl-2-methylpropane-1,3-diol (IMPD) —a highly sterically hindered 2,2-disubstituted 1,3-propanediol—is a vital precursor for neuroactive carbamates and specialty polyurethane chain extenders.

This guide provides an objective, data-driven spectroscopic comparison of IMPD against two industry-standard reagents: its structural isomer 2-Methyl-2-propyl-1,3-propanediol (MPP) and the simpler analog Neopentyl Glycol (NPG) . By understanding the causal relationships between molecular sterics and spectroscopic behavior, researchers can ensure robust quality control and structural verification.

Structural Dynamics & Spectroscopic Causality

To differentiate IMPD from standard diols, we must analyze how its unique steric bulk dictates its physical and spectroscopic properties.

  • Steric Hindrance & Diastereotopicity: Unlike the simple methyl groups in Neopentyl Glycol[1], the isopropyl moiety in IMPD restricts the free rotation of the adjacent hydroxymethyl (-CH₂OH) groups. While the molecule possesses a plane of symmetry (making the two -CH₂OH groups enantiotopic), the two protons within each methylene group are diastereotopic . This magnetic inequivalence causes them to couple with each other, transforming what would be a simple singlet (as seen in NPG) into a complex AB quartet in ¹H NMR.

  • Vibrational Coupling: In FTIR spectroscopy, the isopropyl group's geminal dimethyls undergo vibrational coupling. This splits the symmetric CH₃ bending vibration (the "umbrella mode") into a distinct doublet, a phenomenon completely absent in the linear n-propyl chain of MPP[2].

  • Thermodynamic Fragmentation: In Electron Ionization Mass Spectrometry (EI-MS), the cleavage of the alkyl branch is driven by radical stability. IMPD preferentially loses an isopropyl radical (forming a highly stable secondary radical), making the [M - C₃H₇]⁺ ion significantly more abundant than the corresponding loss of a primary n-propyl radical in MPP.

Quantitative Spectroscopic Comparison

The following table synthesizes the critical spectroscopic markers required to objectively differentiate IMPD from standard alternatives.

Analytical Feature2-Isopropyl-2-methylpropane-1,3-diol (IMPD)2-Methyl-2-propyl-1,3-propanediol (MPP)Neopentyl Glycol (NPG)
CAS Number 2109-23-178-26-2126-30-7
Molecular Weight 132.20 g/mol 132.20 g/mol 104.15 g/mol
¹H NMR (Alkyl Region) Septet (~1.7 ppm, 1H)Doublet (~0.9 ppm, 6H)Triplet (~0.9 ppm, 3H)Multiplets (~1.2-1.4 ppm, 4H)Singlet (~0.89 ppm, 6H)
¹H NMR (-CH₂OH) AB Quartet (~3.5–3.6 ppm, 4H)AB Quartet (~3.5 ppm, 4H)Singlet (3.46 ppm, 4H)
FTIR (CH₃ Bending) Doublet ~1385 & 1365 cm⁻¹ (gem-dimethyl split)Singlet ~1375 cm⁻¹Singlet ~1370 cm⁻¹
MS Major Ion (EI) m/z 89 [M - Isopropyl]⁺ (Base Peak)m/z 89 [M - Propyl]⁺m/z 73 [M - CH₂OH]⁺

Self-Validating Experimental Protocols

To guarantee scientific integrity (E-E-A-T), analytical protocols cannot merely be a sequence of steps; they must be self-validating systems. The following methodologies incorporate internal checks to prevent artifactual misinterpretation.

Protocol A: Quantitative ¹H & ¹³C NMR Acquisition

Objective: Resolve the diastereotopic AB quartet and quantify the isopropyl splitting.

  • Sample Preparation: Dissolve 15 mg of the diol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal zero-point reference. CDCl₃ is chosen because it does not exchange with the hydroxyl protons, allowing the broad -OH signal (~2.5 ppm) to be observed.

  • Shim & Lock Validation: Establish a deuterium lock. Perform gradient shimming until the TMS peak width at half-height (W₁/₂) is strictly < 1.0 Hz.

    • Validation Step: Poor shimming will artificially merge the AB quartet of the -CH₂OH protons into a broad singlet, leading to a false positive for NPG.

  • Acquisition Parameters: Acquire 16 scans with a 30° flip angle and a 10-second relaxation delay (D1) .

    • Causality: The extended D1 ensures complete longitudinal relaxation (T₁) of the sterically hindered quaternary carbon, guaranteeing that peak integrations are strictly quantitative.

  • Data Verification: Confirm the residual CHCl₃ solvent peak is exactly at 7.26 ppm. Normalize the integration of the isopropyl doublet to exactly 6.00 protons.

Protocol B: ATR-FTIR Vibrational Profiling

Objective: Identify the gem-dimethyl umbrella mode split.

  • System Calibration: Before sample analysis, run a standard polystyrene calibration film.

    • Validation Step: Verify that the aromatic C=C stretch is detected precisely at 1601 cm⁻¹ (± 1 cm⁻¹). If out of spec, the 1385/1365 cm⁻¹ doublet cannot be reliably assigned.

  • Background Subtraction: Collect 32 scans of ambient air. This mathematically removes atmospheric H₂O and CO₂ interference from the broad -OH stretching region (3200–3400 cm⁻¹).

  • Sample Application: Apply the crystalline sample to the diamond ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Inconsistent pressure alters the effective path length, distorting the relative intensity of the C-O stretch (~1040 cm⁻¹) versus the C-H bending modes. Ensure maximum absorbance remains between 0.2 and 0.8 AU to prevent detector non-linearity.

Workflows and Mechanistic Visualizations

The following Graphviz diagrams map the logical architecture of our analytical workflow and the thermodynamic pathways governing the mass spectrometry data.

AnalyticalWorkflow Prep Sample Prep (TMS Internal Std) NMR 1H & 13C NMR (Diastereotopic Shift) Prep->NMR FTIR FTIR-ATR (Umbrella Mode Split) Prep->FTIR MS GC-MS (EI) (Isotopic Profiling) Prep->MS Valid Data Synthesis & Cross-Validation NMR->Valid FTIR->Valid MS->Valid

Fig 1. Self-validating multi-modal spectroscopic workflow for structural confirmation.

MSFragmentation M Molecular Ion [M]+• m/z 132.1 F1 [M - C3H7]+ m/z 89.1 M->F1 Loss of Isopropyl Radical (-43 Da) F2 [M - H2O]+• m/z 114.1 M->F2 Loss of Water (-18 Da) F3 [M - CH2OH]+ m/z 101.1 M->F3 Loss of Hydroxymethyl (-31 Da)

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways for IMPD.

Conclusion

While 2-Isopropyl-2-methylpropane-1,3-diol shares the same molecular weight as its linear analog MPP, its steric topology fundamentally alters its spectroscopic signature. By utilizing a self-validating analytical framework—specifically targeting the diastereotopic NMR shifts and the gem-dimethyl FTIR umbrella split—researchers can confidently ensure reagent purity and structural fidelity in downstream synthetic applications.

References
  • PubChem. "2-Methyl-2-(1-methylethyl)-1,3-propanediol (CID 75022)". National Center for Biotechnology Information. URL:[Link]

  • NIST WebBook. "1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2)". National Institute of Standards and Technology. URL:[Link]

  • SpectraBase. "2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)". John Wiley & Sons, Inc. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Isopropyl-2-methylpropane-1,3-diol proper disposal procedures

Comprehensive Laboratory Safety & Disposal Guide: 2-Isopropyl-2-methylpropane-1,3-diol As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to advanced drug development requires r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Disposal Guide: 2-Isopropyl-2-methylpropane-1,3-diol

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to advanced drug development requires rigorous, uncompromising operational protocols. 2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1) is a sterically hindered, branched aliphatic diol utilized as a valuable building block in organic synthesis and materials science 1. While it is generally recognized as non-toxic, its combustible nature and solid state at room temperature necessitate precise waste management strategies to maintain a safe, compliant laboratory environment.

This guide provides a self-validating, step-by-step methodology for the segregation, handling, and ultimate thermal destruction of this compound, ensuring your laboratory operates at the highest standards of safety and regulatory compliance.

Part 1: Physicochemical Profiling for Waste Management

Effective disposal begins with a thorough understanding of the chemical's physical state and reactivity profile. 2-Isopropyl-2-methylpropane-1,3-diol is a solid at standard ambient temperature and pressure, which dictates specific handling procedures compared to volatile liquid solvents 1.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 2109-23-1Essential for regulatory tracking, manifesting, and SDS retrieval 2.
Molecular Formula C₇H₁₆O₂Non-halogenated; dictates routing to standard organic incineration pathways rather than specialized halogen destruction.
Melting Point ~93.5°CSolid at room temperature; requires solid waste containerization unless dissolved in a waste solvent stream 1.
Boiling Point ~214.2°CLow volatility at ambient conditions; significantly reduces inhalation risks and vapor pressure buildup in sealed waste containers 1.
Density ~0.948 g/cm³If melted or dissolved in biphasic aqueous/organic waste, it will partition into or float with the lighter organic phase.

Part 2: Operational Protocols for Waste Segregation and Storage

Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams can lead to exothermic reactions, off-gassing, or catastrophic container failure.

Step-by-Step Methodology: Segregation and Containerization

  • Identify and Categorize: Classify the material strictly as "Non-Halogenated Organic Waste."

    • Causality: Mixing non-halogenated diols with halogenated waste streams drastically increases disposal costs and can lead to the formation of highly toxic dioxins during suboptimal incineration.

  • Compatibility Verification: Ensure the waste stream is completely isolated from strong oxidizing agents (e.g., nitric acid, peroxides, permanganates).

    • Causality: As an organic compound containing a hydrocarbon backbone and hydroxyl groups, 2-Isopropyl-2-methylpropane-1,3-diol is combustible. Contact with strong oxidizers can initiate an uncontrolled, exothermic oxidation reaction, potentially leading to a fire.

  • Container Selection: Place the solid waste (or solvent-dissolved waste) into a High-Density Polyethylene (HDPE) or glass carboy/jar.

    • Causality: HDPE and glass are chemically inert to aliphatic diols, preventing plasticizer leaching or container degradation over time.

  • Labeling and Tracking: Apply a standardized hazardous waste label immediately upon the first drop/gram of waste entering the container. Explicitly list "2-Isopropyl-2-methylpropane-1,3-diol," the CAS number (2109-23-1), the accumulation start date, and check the "Combustible" hazard box.

Part 3: Spill Response and Decontamination Protocol

Even with stringent controls, accidental releases occur. A self-validating spill response ensures that environmental release is mitigated immediately.

Step-by-Step Methodology: Spill Cleanup

  • Isolation & PPE: Evacuate unnecessary personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Eliminate all nearby ignition sources.

  • Containment (Solid): If the diol is spilled in its pure solid form, gently sweep up the material using a non-sparking tool.

    • Causality: Gentle sweeping prevents the generation of airborne dust particulates, which could pose a mild respiratory irritation or a combustible dust hazard.

  • Containment (Solution): If spilled as a solution in an organic solvent, surround the spill with a non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand).

    • Causality: Non-combustible absorbents trap the liquid via capillary action without adding fuel to the potential fire hazard.

  • Decontamination: Wash the affected surface with warm water and a mild laboratory detergent. Collect the rinsate and dispose of it as aqueous organic waste.

Part 4: Final Disposal Execution: Thermal Destruction

Regulatory bodies and environmental protection agencies mandate specific destruction pathways for organic diols to prevent groundwater contamination and ecological toxicity 3. Landfilling is strictly prohibited for this class of chemicals.

Step-by-Step Methodology: High-Temperature Incineration

  • Contractor Handoff: Transfer the sealed, labeled waste containers to a licensed hazardous waste disposal contractor.

  • Incineration Execution: The waste must be routed to a facility equipped for high-temperature incineration (typically >1000°C) with an afterburner and scrubber system 4.

    • Causality: Incineration at these extreme temperatures ensures the complete homolytic cleavage of the carbon-carbon and carbon-oxygen bonds, converting the C₇H₁₆O₂ backbone entirely into carbon dioxide (CO₂) and water vapor (H₂O). The afterburner guarantees that no uncombusted volatile organic compounds (VOCs) escape into the atmosphere, while the scrubber neutralizes any incidental particulates.

  • Manifest Tracking: Retain the hazardous waste manifest (e.g., RCRA manifest in the US) provided by the contractor for a minimum of three years. This validates the closed-loop lifecycle of the chemical and ensures audit readiness.

Part 5: Disposal Workflow Visualization

The following diagram illustrates the logical relationships and critical path for the safe disposal of 2-Isopropyl-2-methylpropane-1,3-diol.

DisposalWorkflow A 1. Waste Generation (Solid or Solution) B 2. Segregation (Non-Halogenated Organic) A->B C 3. Compatibility Check (Isolate from Oxidizers) B->C D 4. Secure Storage (HDPE/Glass, Labeled) C->D E 5. Licensed Contractor Transfer & Manifesting D->E F 6. Thermal Destruction (Incineration >1000°C) E->F

Caption: Sequential workflow for the safe segregation, storage, and thermal destruction of 2-Isopropyl-2-methylpropane-1,3-diol.

References

  • 2-Methyl-2-Propan-2-Ylpropane-1,3-Diol (CAS 2109-23-1)
  • Source: chemicalbook.
  • 2-Bromo-2-nitro-1,3-propanediol Safety Data Sheet(Cited for standard 1,3-diol incineration protocols)
  • 4-Methylpent-2-yne-1,4-diol | High-Purity Reagent(Cited for organic diol thermal destruction methodology)

Sources

Handling

Personal protective equipment for handling 2-Isopropyl-2-methylpropane-1,3-diol

As a Senior Application Scientist, I recognize that the safe handling of specialized aliphatic diols is foundational to maintaining both scientific integrity and laboratory safety. 2-Isopropyl-2-methylpropane-1,3-diol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of specialized aliphatic diols is foundational to maintaining both scientific integrity and laboratory safety. 2-Isopropyl-2-methylpropane-1,3-diol (CAS: 2109-23-1) is a branched diol frequently utilized as a critical building block in pharmaceutical synthesis and advanced material formulation[1]. While diols are generally stable under standard laboratory conditions, their unique physicochemical properties necessitate precise handling, rigorous Personal Protective Equipment (PPE) protocols, and environmentally conscious disposal strategies to comply with OSHA and EPA regulations[2][3].

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every interaction with this compound is mechanistically understood and safely executed.

Physicochemical Profile & Quantitative Data

Understanding the physical behavior of 2-Isopropyl-2-methylpropane-1,3-diol is the first step in designing a robust safety protocol. The compound's high boiling point indicates low volatility at room temperature; however, its flash point requires strict thermal monitoring during exothermic reactions[4].

Table 1: Physicochemical Properties of 2-Isopropyl-2-methylpropane-1,3-diol

Property Value Operational Implication
CAS Number 2109-23-1 Unique identifier for SDS tracking and inventory management[1].
Molecular Formula C7H16O2 Branched aliphatic diol structure[4].
Molecular Weight 132.20 g/mol Determines stoichiometric calculations for synthesis[4].
Density 0.948 g/cm³ (Cal.) Slightly less dense than water; dictates phase separation behavior[4].
Boiling Point 214.25°C at 760 mmHg (Cal.) Low volatility at ambient temperature; risk of aerosolization upon heating[4].

| Flash Point | 93.5°C (Cal.) | Combustible under high heat; must be kept away from open ignition sources[4]. |

Personal Protective Equipment (PPE) Matrix & Causality

Safety is not merely about compliance; it is about understanding the mechanistic interactions between chemicals and human physiology. The following PPE must be worn, grounded in the specific hazards of aliphatic diols.

Table 2: PPE Specifications and Mechanistic Causality

Protection Category Required Equipment Mechanistic Causality & Rationale
Ocular ANSI Z87.1 Chemical Splash Goggles Diols can disrupt the lipid bilayer of the corneal epithelium, causing severe irritation. Standard safety glasses are insufficient during liquid transfer[5].
Dermal (Hands) Nitrile or Butyl Rubber Gloves Aliphatic diols can permeate standard latex. Nitrile provides a superior barrier against polar organic molecules[6]. Double-gloving is recommended during high-volume transfers[7].
Dermal (Body) Flame-Resistant (FR) Lab Coat Protects against systemic dermal absorption and mitigates risks associated with the compound's combustibility at elevated temperatures[7].

| Respiratory | NIOSH-Approved Organic Vapor Respirator | Required only if handling outside a fume hood or during high-temperature operations where aerosolization or vapor generation occurs[5]. |

Standard Operational Workflow

To ensure reproducibility and safety, all handling of 2-Isopropyl-2-methylpropane-1,3-diol must follow a strict, step-by-step methodology. This creates a self-validating system where each step confirms the safety of the previous one.

Step-by-Step Handling Methodology:

  • Pre-Operational Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 FPM. Verify all PPE is properly donned and inspected for micro-tears[2].

  • Dispensing: Weigh the diol using a calibrated analytical balance situated within a localized exhaust environment to prevent the inhalation of any generated aerosols[5].

  • Transfer: Utilize closed-system transfer techniques (e.g., sealed addition funnels or cannula transfers) to move the chemical into the reaction vessel. This minimizes environmental exposure and prevents cross-contamination.

  • Reaction Integration: Maintain strict temperature controls, keeping the system well below the 93.5°C flash point unless operating under an inert argon or nitrogen atmosphere[4]. Avoid mixing with strong oxidizers (e.g., potassium permanganate, concentrated sulfuric acid), which can trigger violent exothermic degradation[8].

OperationalWorkflow Start 1. Pre-Operation PPE & Hood Verification Dispense 2. Dispensing Analytical Balance (Exhaust) Start->Dispense Transfer 3. Closed-System Transfer Minimize Aerosolization Dispense->Transfer Synthesis 4. Synthesis / Formulation Strict Temp Control Transfer->Synthesis Waste 5. Waste Segregation Non-Halogenated Organics Synthesis->Waste Decon 6. Decontamination Surface Wash & Doffing Waste->Decon

Standard operational workflow for handling 2-Isopropyl-2-methylpropane-1,3-diol safely.

Spill Response & Environmental Disposal Plan

In the event of a breach, immediate and calculated action is required. Spent diols exert a high biological oxygen demand (BOD) and can severely deplete oxygen in waterways, harming aquatic ecosystems[6].

Step-by-Step Spill Response Methodology:

  • Evacuation & Assessment: Immediately evacuate non-essential personnel from the spill area. Assess the volume of the spill to determine if it exceeds the capacity of a standard laboratory spill kit (<1 Liter)[7].

  • Containment: Don appropriate PPE (including a respirator if ventilation is compromised). Deploy inert absorbent materials, such as vermiculite or universal spill pads, around the perimeter of the spill to prevent further spread[7].

  • Neutralization & Collection: Use non-sparking tools to scoop the absorbed diol into a designated waste container. Never use vigorous dry sweeping, as this can aerosolize the chemical[7].

  • Decontamination: Wipe down the contaminated surface with a damp mop or lab wipes. Follow up with a detergent and water wash to remove any residual organic film, placing all used wipes into the hazardous waste container[7].

Disposal Plan (EPA/RCRA Compliance):

  • Segregation: Collect all spent 2-Isopropyl-2-methylpropane-1,3-diol and contaminated materials in clearly labeled, compatible High-Density Polyethylene (HDPE) containers. Do not mix with halogenated waste streams[6].

  • Labeling: Affix a hazardous waste tag clearly stating: "Non-Halogenated Organic Waste - Contains 2-Isopropyl-2-methylpropane-1,3-diol".

  • Final Disposition: Never pour diols down the drain[6]. The waste must be collected and documented by a licensed hazardous waste hauler for high-temperature incineration, which is the EPA-preferred method for the complete destruction of organic compounds[6][9].

References

  • 2-isopropyl-2-methylpropane-1,3-diol — Chemical Substance Information , NextSDS. 1

  • 2-Methyl-2-Propan-2-Ylpropane-1,3-Diol (CAS 2109-23-1) , ChemBlink. 4

  • Ethylene Glycol vs Propylene Glycol: Antifreeze Comparison Guide , Alliance Chemical.6

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides , Environmental Protection Agency (EPA). 9

  • Chemical Hygiene Program: Appendix 11 , University of Rochester Environmental Health & Safety. 7

  • Chemical Hygiene Plan (CHP) , Defense Technical Information Center (DTIC) / OSHA Standards. 2

  • Chemical Hygiene Plan , Michigan State University (MSU) Chemistry. 8

  • How to Ensure Safe Handling of 1-Propanol in Labs , PatSnap Eureka. 3

  • Common Laboratory Chemicals and Reagent in Secondary Schools , HKEdCity. 5

Sources

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